molecular formula C8H6N2O3 B032704 3-(Hydroxymethyl)-4-nitrobenzonitrile CAS No. 90178-81-7

3-(Hydroxymethyl)-4-nitrobenzonitrile

Cat. No.: B032704
CAS No.: 90178-81-7
M. Wt: 178.14 g/mol
InChI Key: XFXXYSBFWJJUNQ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7) is a high-purity, multi-functionalized aromatic compound supplied as a solid with a molecular formula of C 8 H 6 N 2 O 3 and a molecular weight of 178.14 g/mol. This benzonitrile derivative is characterized by a strategically positioned hydroxymethyl group, a nitro group, and a nitrile functionality on the aromatic ring, making it an exceptionally versatile and valuable intermediate for advanced organic synthesis and drug discovery research. Key Functional Groups and Synthetic Value: Nitro Group (-NO₂): A strong electron-withdrawing group that can be selectively reduced to an amine (-NH₂) using reagents like catalytic hydrogenation or tin/HCl, providing a crucial handle for generating aniline intermediates essential for pharmaceutical and dye synthesis . Hydroxymethyl Group (-CH₂OH): This group enhances the molecule's hydrophilicity and can be readily modified through oxidation to an aldehyde or carboxylic acid, or converted via esterification and etherification to create a diverse array of derivatives . It can also be transformed into a leaving group for nucleophilic substitution reactions. Nitrile Group (-C≡N): The nitrile is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or cyclized to form heterocycles like tetrazoles, which are privileged structures in medicinal chemistry . Research Applications: This compound is primarily used as a sophisticated building block in medicinal chemistry and materials science. Its unique structure, featuring three orthogonal reactive sites, allows researchers to efficiently construct complex molecular architectures. It is particularly useful for Structure-Activity Relationship (SAR) studies, enabling the systematic exploration of chemical space around the benzonitrile core to optimize reactivity and biological activity . The powerful electron-withdrawing effects of the nitro and nitrile groups create a polarized aromatic ring that is highly deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution, offering unique pathways for ring functionalization . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-6-1-2-8(10(12)13)7(3-6)5-11/h1-3,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXXYSBFWJJUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531100
Record name 3-(Hydroxymethyl)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90178-81-7
Record name 3-(Hydroxymethyl)-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-(Hydroxymethyl)-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, highly functionalized aromatic building blocks are critical for the construction of complex active pharmaceutical ingredients (APIs). 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS: 90178-81-7) is a uniquely versatile intermediate characterized by its tri-functionalized benzene ring[1]. Featuring a primary alcohol, a strongly electron-withdrawing nitro group, and a reactive nitrile moiety, this compound serves as a pivotal precursor in the synthesis of agrochemicals, specialty polymers, and antimicrobial biscationic indoles[1].

This technical guide provides an in-depth analysis of its physicochemical characteristics, structural dynamics, and field-proven experimental workflows, designed to ensure high-fidelity synthetic transformations.

Physicochemical Data & Structural Dynamics

The reactivity of 3-(Hydroxymethyl)-4-nitrobenzonitrile is dictated by the push-pull electronic dynamics of its substituents. The para-positioned nitro group and the meta-positioned nitrile group synergistically deplete electron density from the aromatic core, rendering the ring highly electrophilic.

Quantitative data regarding its physical and chemical properties are summarized in Table 1 below.

Table 1: Core Physicochemical Properties

PropertyValueSource
Chemical Name 3-(Hydroxymethyl)-4-nitrobenzonitrile[1]
CAS Registry Number 90178-81-7[2],[1]
Molecular Formula C8H6N2O3[3],
Molecular Weight 178.15 g/mol
Melting Point 120 – 123 °C[4]
Appearance Pale yellow to brown solid[1],[4]
InChI Key XFXXYSBFWJJUNQ-UHFFFAOYSA-N[3]

Synthetic Pathway Visualization

The strategic placement of three distinct functional groups allows for divergent synthetic pathways. The benzylic alcohol can be oxidized to an aldehyde for subsequent condensation reactions, while the nitro group can be reduced to an amine to facilitate nucleophilic substitutions[1].

Pathway SM 3-(Hydroxymethyl)- 4-nitrobenzonitrile Aldehyde 2-Nitro-5-cyano- benzaldehyde SM->Aldehyde MnO2 Oxidation (Selective) Amine 4-Amino-3-(hydroxymethyl)- benzonitrile SM->Amine Pd/C, H2 (Reduction) Indoles Biscationic Indoles (Antimicrobial) Aldehyde->Indoles Condensation Agro Agrochemical Derivatives Amine->Agro Substitution

Fig 1: Synthetic divergence of 3-(Hydroxymethyl)-4-nitrobenzonitrile into functional derivatives.

Experimental Workflows & Mechanistic Protocols

To leverage this compound effectively, synthetic protocols must be highly chemoselective. Below are two self-validating experimental workflows detailing the causality behind each reagent choice.

Protocol A: Selective Benzylic Oxidation to 2-Nitro-5-cyanobenzaldehyde

Objective: Convert the hydroxymethyl group to an aldehyde without over-oxidation or degradation of the nitrile/nitro groups.

Causality & Mechanistic Rationale: The benzylic alcohol is sterically accessible but electronically deactivated by the para-nitro group. Strong oxidants (e.g., Jones reagent or KMnO₄) risk over-oxidation to the carboxylic acid or hydrolysis of the sensitive nitrile group. Activated manganese dioxide (MnO₂) is selected because it operates via a mild, surface-mediated single-electron transfer mechanism that is highly specific for allylic and benzylic alcohols, leaving the electron-deficient aromatic ring and the nitrile untouched.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 3-(Hydroxymethyl)-4-nitrobenzonitrile in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Rationale: Anhydrous conditions prevent competitive hydration of the resulting aldehyde.

  • Reagent Addition: Add 100 mmol (10 equivalents) of activated MnO₂. Rationale: MnO₂ oxidations are heterogeneous and surface-area dependent; a large molar excess is required to drive the reaction to completion.

  • Reaction Execution: Stir the suspension vigorously at 25 °C for 12–16 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting material (lower Rf due to the polar hydroxyl group) should completely disappear, replaced by a higher Rf spot corresponding to the aldehyde.

  • Workup: Filter the heterogeneous mixture through a 2-inch pad of Celite to remove manganese residues. Wash the filter cake with an additional 50 mL of DCM.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Final Verification: Confirm the product via ¹H-NMR (CDCl₃). The disappearance of the benzylic -CH₂ singlet (~4.8 ppm) and the emergence of a distinct aldehydic proton singlet (~10.2 ppm) definitively validates the successful transformation.

Protocol B: Chemoselective Nitro Reduction to 4-Amino-3-(hydroxymethyl)benzonitrile

Objective: Reduce the nitro group to a primary amine while preserving both the reducible nitrile and the benzylic alcohol functionalities.

Causality & Mechanistic Rationale: The molecule contains two highly reducible groups: -NO₂ and -CN. Standard catalytic hydrogenation with highly active catalysts (like Raney Nickel) or strong hydride donors (LiAlH₄) will indiscriminately reduce the nitrile to a primary amine. To achieve chemoselectivity, iron powder in the presence of ammonium chloride (modified Béchamp reduction) is utilized. The Fe/NH₄Cl system relies on single-electron transfers that are strictly specific to the highly electrophilic nitro group, completely ignoring the nitrile[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the starting material in a 4:1 mixture of Ethanol and Water (40 mL).

  • Reagent Addition: Add 50 mmol of Iron powder (325 mesh) and 15 mmol of solid NH₄Cl. Rationale: NH₄Cl acts as a mild proton source, preventing the reaction medium from becoming overly basic, which could otherwise lead to unwanted azoxy coupling side-reactions.

  • Reaction Execution: Heat the mixture to 80 °C (reflux) with vigorous mechanical stirring for 4 hours.

  • In-Process Validation: Analyze an aliquot via LC-MS. The mass spectrum should show a shift from [M+H]⁺ 179 to [M+H]⁺ 149, indicating the loss of two oxygen atoms and the addition of two protons.

  • Workup: Cool the mixture to room temperature and filter through Celite to remove iron oxides. Adjust the filtrate to pH 8 using saturated NaHCO₃, then extract with Ethyl Acetate (3 x 30 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Verification: Validate via FT-IR spectroscopy. The successful reduction is confirmed by the appearance of N-H stretching bands at 3300–3400 cm⁻¹ and the strict retention of the sharp C≡N stretch at ~2230 cm⁻¹.

References

  • ChemicalCell | 3-(Hydroxymethyl)-4-Nitro-Benzonitrile CAS NO 90178-81-7 |[Link]

Sources

Rational Design and Synthesis of 3-(Hydroxymethyl)-4-nitrobenzonitrile: A Precursor-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7) is a highly specialized, polyfunctional aromatic building block. It is prominently utilized in medicinal chemistry and drug discovery, serving as a critical reactant in the preparation of antimicrobial biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans[1]. The molecule features three distinct functional groups—a cyano group (-CN), a nitro group (-NO2), and a hydroxymethyl group (-CH2OH)—arranged on a single benzene ring.

Synthesizing this compound requires precise orchestration of reaction conditions, as the highly electron-deficient nature of the aromatic ring dictates the pathways available for functionalization. This whitepaper outlines a robust, scalable, and self-validating synthetic strategy starting from accessible, low-cost commercial precursors.

Retrosynthetic Strategy & Material Selection

Direct electrophilic aromatic substitution (EAS) on a benzene ring already bearing a nitro and a cyano group is virtually impossible due to severe electron withdrawal (-M and -I effects). Therefore, the hydroxymethyl group cannot be installed directly via formylation or hydroxymethylation.

Instead, the most logical retrosynthetic disconnection relies on the functionalization of a pre-existing benzylic carbon.

  • Target: 3-(Hydroxymethyl)-4-nitrobenzonitrile.

  • Intermediate: 3-(Bromomethyl)-4-nitrobenzonitrile.

  • Key Precursor: 3-Methyl-4-nitrobenzonitrile.

  • Commercial Starting Material: 3-Methyl-4-nitrobenzoic acid.

By utilizing 3-methyl-4-nitrobenzoic acid, we leverage a highly inexpensive starting material[2]. The carboxylic acid is converted to a nitrile, and the chemically distinct benzylic methyl group is selectively oxidized to a hydroxymethyl group via a halogenated intermediate.

Retrosynthesis Target 3-(Hydroxymethyl)-4-nitrobenzonitrile (Target Molecule) Int1 3-(Bromomethyl)-4-nitrobenzonitrile (Reactive Intermediate) Target->Int1 Hydrolysis (NaOAc, then K2CO3) SM1 3-Methyl-4-nitrobenzonitrile (Key Precursor) Int1->SM1 Radical Bromination (NBS, AIBN) SM2 3-Methyl-4-nitrobenzoic acid (Commercial Starting Material) SM1->SM2 Amidation & Dehydration (SOCl2, NH3, POCl3)

Fig 1: Retrosynthetic pathway from target to commercial starting materials.

Mechanistic Causality: The Wohl-Ziegler Approach

The conversion of the benzylic methyl group to a hydroxymethyl group is achieved through a two-stage process: radical bromination followed by nucleophilic substitution.

Why Radical Bromination? The extreme electron deficiency of the aromatic ring suppresses standard ionic functionalizations. However, homolytic cleavage and radical pathways remain viable because benzylic radicals are stabilized by resonance, even in the presence of strong electron-withdrawing groups. We employ the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN)[3].

Why NBS over Br₂? Using elemental bromine (Br₂) risks over-bromination (forming the dibromomethyl derivative). NBS provides a low, steady-state concentration of Br₂ in the reaction mixture, ensuring high selectivity for mono-bromination at the benzylic position.

Mechanism Initiation Initiation Propagation1 Propagation 1 Br• abstracts H from -CH3 Forms Benzylic Radical Initiation->Propagation1 Propagation2 Propagation 2 Benzylic Radical + Br2 Forms -CH2Br + Br• Propagation1->Propagation2 Propagation2->Propagation1 Br• recycled Termination Termination Radical Recombination Propagation2->Termination

Fig 2: Wohl-Ziegler radical bromination mechanism at the benzylic position.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process controls (like TLC monitoring) and mechanistic safeguards to ensure high fidelity.

Phase 1: Synthesis of 3-Methyl-4-nitrobenzonitrile

Causality: Direct conversion of a carboxylic acid to a nitrile is harsh. A milder, two-step amidation-dehydration sequence ensures high yields and prevents degradation of the nitro group.

Step 1a: Amidation [2]

  • Suspend 3-methyl-4-nitrobenzoic acid (1.0 eq) in toluene.

  • Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF (to generate the active Vilsmeier-Haack intermediate). Reflux for 5–6 hours.

  • Validation: Monitor by TLC (DCM:MeOH 9:1). The acid spot should disappear, indicating complete conversion to the acid chloride.

  • Cool the mixture to <50°C and slowly add it to an excess of cold aqueous ammonia (NH₃).

  • Filter the resulting precipitate, wash with water, and dry to afford 3-methyl-4-nitrobenzamide.

Step 1b: Dehydration [4]

  • Dissolve 3-methyl-4-nitrobenzamide (1.0 eq) in toluene (approx. 10 mL/g).

  • Slowly add phosphorus oxychloride (POCl₃, 5.0 eq) under vigorous stirring.

  • Heat the reaction mixture to reflux (110°C) for 24 hours. Causality: POCl₃ acts as a powerful dehydrating agent, forming a stable phosphorodichloridate leaving group that drives the elimination of water to form the nitrile.

  • Validation: Monitor by TLC (Hexanes:EtOAc 2:1).

  • Cool the mixture, carefully pour into ice water to quench excess POCl₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate. Recrystallize from ethanol to yield pure 3-methyl-4-nitrobenzonitrile.

Phase 2: Radical Bromination

Synthesis of 3-(Bromomethyl)-4-nitrobenzonitrile [3]

  • Dissolve 3-methyl-4-nitrobenzonitrile (1.0 eq) in anhydrous acetonitrile or carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

  • Heat the mixture to reflux under an inert argon atmosphere. Causality: Argon prevents oxygen from quenching the benzylic radical.

  • Validation: The reaction typically takes 8–12 hours. Monitor via TLC or GC-MS to prevent the formation of the dibrominated byproduct.

  • Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate. Purify via flash chromatography to isolate the benzylic bromide.

Phase 3: Two-Step Hydrolysis to the Target Alcohol

Causality: Direct hydrolysis of the highly reactive benzylic bromide with aqueous NaOH often leads to intermolecular SN2 reactions, forming unwanted dibenzyl ethers. A two-step acetate-cleavage route prevents this and guarantees high purity.

Step 3a: Acetate Formation

  • Dissolve 3-(bromomethyl)-4-nitrobenzonitrile (1.0 eq) in anhydrous DMF.

  • Add anhydrous Sodium Acetate (NaOAc, 2.0 eq).

  • Stir at 60°C for 6 hours. The acetate acts as a moderate nucleophile, displacing the bromide cleanly via SN2 without side reactions.

  • Quench with water, extract with EtOAc, and concentrate to yield the intermediate acetate.

Step 3b: Mild Cleavage

  • Dissolve the crude acetate in Methanol.

  • Add Potassium Carbonate (K₂CO₃, 0.5 eq). Stir at room temperature for 2 hours.

  • Causality: K₂CO₃ in MeOH performs a mild transesterification, cleaving the acetate to yield the target alcohol and methyl acetate as a volatile byproduct.

  • Validation: TLC (Hexanes:EtOAc 1:1) will show a highly polar spot corresponding to the alcohol.

  • Neutralize with dilute HCl, extract with DCM, dry, and concentrate to afford 3-(Hydroxymethyl)-4-nitrobenzonitrile .

Quantitative Data Summaries

Table 1 provides a comparative summary of the reaction conditions, expected yields, and process times for the complete synthetic workflow.

StepTransformationReagents & SolventTemp / TimeExpected Yield
1a Acid → AmideSOCl₂, DMF (cat.), aq. NH₃Reflux (5h) then 0°C90–95%
1b Amide → NitrilePOCl₃, Toluene110°C / 24 h70–85%
2 Nitrile → BromideNBS, AIBN, MeCNReflux / 8–12 h65–75%
3a Bromide → AcetateNaOAc, DMF60°C / 6 h85–90%
3b Acetate → AlcoholK₂CO₃, MeOH25°C / 2 h90–95%

References

  • ChemicalBook, "3-METHYL-4-NITROBENZONITRILE synthesis", 4

  • Asian Publication Corporation, "Novel Commercial Scale Synthetic Approach for 5-Cyanoindole", 2

  • CDC Stacks, "Supporting Information", 3

  • CymitQuimica, "CAS 90178-81-7: Benzonitrile, 3-(hydroxymethyl)-4-nitro-", 1

Sources

Structural Elucidation and Spectral Profiling of 3-(Hydroxymethyl)-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Compound: 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS: 90178-81-7)

Executive Summary & Chemical Context

In the landscape of rational drug design and complex organic synthesis, multi-functionalized aromatic intermediates serve as critical building blocks. 3-(Hydroxymethyl)-4-nitrobenzonitrile [1] is a highly versatile scaffold, possessing three distinct functional groups (cyano, nitro, and hydroxymethyl) on a single benzene ring. The orthogonal reactivity of these groups allows for selective transformations, such as the reduction of the nitro group to an aniline, the oxidation of the hydroxymethyl group to an aldehyde, or the hydrolysis of the nitrile to a carboxylic acid.

As a Senior Application Scientist, I have designed this technical guide to establish a rigorous, self-validating analytical workflow for the structural elucidation of this compound. By triangulating data from Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), researchers can confidently verify the regiochemistry and purity of this intermediate before advancing it through the drug development pipeline.

Analytical Strategy & Workflow

To prevent downstream synthetic failures, analytical characterization must be treated as a self-validating system rather than a checklist. The workflow below illustrates the orthogonal techniques used to confirm the carbon skeleton (NMR), functional group integrity (IR), and exact molecular mass (HRMS).

AnalyticalWorkflow Sample 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS: 90178-81-7) NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Sample->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy (ATR Crystal) Sample->IR Direct Solid Analysis MS HRMS (ESI-TOF) Sample->MS Dissolve in MeOH/H2O Data Data Integration & Structural Elucidation NMR->Data IR->Data MS->Data

Figure 1: Multi-modal analytical workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the molecule's connectivity. The causality behind the chemical shifts (δ) is governed by the inductive and resonance effects of the three substituents.

Mechanistic Causality of Chemical Shifts
  • The Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. It severely deshields the ortho proton (H5), pushing it significantly downfield.

  • The Cyano Group (-C≡N): Also an EWG, it exerts a moderate deshielding effect on its ortho protons (H2 and H6).

  • The Hydroxymethyl Group (-CH₂OH): The electronegative oxygen deshields the aliphatic CH₂ protons. By utilizing DMSO-d₆ instead of CDCl₃, we restrict the rapid proton exchange of the hydroxyl (-OH) group, allowing us to observe the scalar coupling between the hydroxyl proton and the adjacent methylene protons[2].

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
PositionMultiplicityIntegrationShift (δ, ppm)J-Coupling (Hz)Assignment Logic
H5 Doublet (d)1H~8.308.5Strongly deshielded by ortho -NO₂
H6 Doublet of doublets (dd)1H~7.798.5, 1.5Deshielded by ortho -CN
H2 Singlet (s)1H~7.74-Located between -CN and -CH₂OH
-OH Triplet (t)1H~5.405.5Hydroxyl proton; exchanges with D₂O
-CH₂- Doublet (d)2H~4.805.5Aliphatic protons coupled to -OH
Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
CarbonShift (δ, ppm)TypeAssignment Logic
C4 ~150.0QuaternaryDirectly attached to strongly EWG -NO₂
C3 ~140.0QuaternaryAttached to -CH₂OH
C2, C6 ~130.0 - 132.0CHAromatic carbons
C5 ~125.0CHAromatic carbon
-C≡N ~118.0QuaternaryCharacteristic nitrile carbon
C1 ~115.0QuaternaryAttached to -CN
-CH₂- ~61.0CH₂Aliphatic carbon attached to oxygen
Protocol 3.1: NMR Sample Preparation & D₂O Exchange
  • Preparation: Weigh 10–15 mg of the highly pure solid analyte.

  • Solvation: Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as the internal reference standard (0.00 ppm).

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire 1D ¹H NMR (16 scans, 2s relaxation delay) and 1D ¹³C NMR (1024 scans, 2s relaxation delay).

  • Validation (D₂O Exchange): To definitively confirm the -OH peak at ~5.40 ppm, add 10 µL of Deuterium Oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum. The triplet at 5.40 ppm will disappear due to rapid H/D exchange, and the -CH₂- doublet at 4.80 ppm will collapse into a singlet.

Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy acts as an orthogonal validation tool, specifically targeting the vibrational modes of the functional groups. We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad O-H band that can mask the intrinsic hydroxymethyl -OH stretch of our analyte.

Table 3: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3300 – 3500 Broad, StrongO-H stretchConfirms the hydroxymethyl group
2230 Sharp, MediumC≡N stretchHighly diagnostic for the cyano group[3]
1530 StrongN-O asymmetric stretchConfirms the nitro group[4]
1350 StrongN-O symmetric stretchConfirms the nitro group[4]
1050 StrongC-O stretchPrimary alcohol C-O bond
Protocol 4.1: ATR-FTIR Analysis
  • Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow it to dry and collect a background spectrum (air).

  • Application: Place 1–2 mg of the dry powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact between the crystal and the sample.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

High-Resolution Mass Spectrometry (HRMS-ESI)

To confirm the exact molecular formula (C₈H₆N₂O₃), HRMS is employed. Using Electrospray Ionization (ESI) in positive ion mode, the molecule is protonated to form the [M+H]⁺ ion. The subsequent Collision-Induced Dissociation (CID) pathways are highly characteristic of the functional groups present.

Mechanistic Fragmentation Logic

The expulsion of water (-18 Da) is a hallmark of primary alcohols. Furthermore, the loss of formaldehyde (CH₂O, -30 Da) is a classic fragmentation pathway for hydroxymethyl groups attached to aromatic rings. The nitro group typically fragments via the loss of a nitro radical (-46 Da).

MSFragmentation M Molecular Ion [M+H]+ m/z 179.045 F1 Fragment Ion m/z 161.034 M->F1 Loss of H2O (-18 Da) F2 Fragment Ion m/z 133.040 M->F2 Loss of NO2 (-46 Da) F3 Fragment Ion m/z 149.035 M->F3 Loss of CH2O (-30 Da)

Figure 2: Proposed HRMS-ESI collision-induced dissociation (CID) fragmentation pathways.

Table 4: HRMS-ESI Fragmentation Pathway
m/z (Observed)Ion TypeFormulaNeutral Loss
179.045 [M+H]⁺C₈H₇N₂O₃⁺None (Parent Ion)
161.034 FragmentC₈H₅N₂O₂⁺H₂O (-18 Da)
149.035 FragmentC₇H₅N₂O₂⁺CH₂O (-30 Da)
133.040 FragmentC₈H₇O⁺NO₂ (-46 Da)
Protocol 5.1: LC-HRMS Analysis
  • Sample Prep: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) spiked with 0.1% formic acid to promote ionization.

  • Injection: Inject 5 µL into the LC-MS system (e.g., Q-TOF or Orbitrap).

  • Ionization: Operate the ESI source in positive ion mode (Capillary voltage: 3.5 kV, Desolvation temperature: 350°C).

  • MS/MS: Perform MS/MS (CID) using a collision energy ramp of 10–30 eV with Argon as the collision gas to generate the fragment ions.

Conclusion

The structural validation of 3-(Hydroxymethyl)-4-nitrobenzonitrile requires a holistic analytical approach. By understanding the underlying electronic effects that drive NMR chemical shifts, selecting the appropriate IR sampling technique (ATR) to avoid moisture artifacts, and mapping the exact mass fragmentation pathways, researchers can establish a rigorous, self-validating profile of this critical synthetic intermediate.

References

  • [1] Title: 3-(Hydroxymethyl)-4-nitrobenzonitrile | C8H6N2O3 | CID 13238552 Source: National Center for Biotechnology Information (PubChem) URL:

  • [2] Title: Hydrogen Bonds and Hydrogen-Bonded Chains in Complexes of 3-(Hydroxymethyl)-2,2'-biphenol with N-Bases. FTIR and 1H NMR Studies Source: The Journal of Physical Chemistry A - ACS Publications URL:

  • [3] Title: Vibrational spectra, normal coordinate analysis and thermodynamics of 2-chloro-5-nitrobenzonitrile Source: ResearchGate URL:

  • [4] Title: Benzonitrile, 4-nitro- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:

Sources

Structural Elucidation of 3-(Hydroxymethyl)-4-nitrobenzonitrile: A Comprehensive ¹H NMR Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern drug development and complex organic synthesis, 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7) serves as a highly versatile, multi-functionalized building block[1]. Featuring three distinct electronic directors—a cyano group, a nitro group, and a hydroxymethyl moiety—this molecule presents a unique electronic topology. For research scientists, confirming the structural integrity of this compound via Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a critical quality control gateway. This whitepaper provides an authoritative, deeply mechanistic guide to acquiring, interpreting, and validating the ¹H NMR spectrum of this compound.

Mechanistic Insights into the Spin System

The ¹H NMR spectrum of 3-(Hydroxymethyl)-4-nitrobenzonitrile is governed by the competing electronic effects of its substituents, resulting in a classic AMX aromatic spin system and a distinct aliphatic side-chain signature.

  • Nitro Group Anisotropy & Induction: The nitro group (-NO₂) at the C-4 position is a powerful electron-withdrawing moiety via both inductive (-I) and resonance (-R) mechanisms. It creates a strong anisotropic deshielding zone that strips electron density from the adjacent ortho proton (H-5). Consequently, H-5 is pushed significantly downfield, a phenomenon well-documented in related analogs such as 4-nitrobenzonitrile[2].

  • Cyano Group Effects: The cyano group (-CN) at C-1 is also electron-withdrawing but possesses a linear geometry. Its anisotropic cone exerts a localized deshielding effect on the ortho protons (H-2 and H-6), though less severe than the nitro group.

  • Hydroxymethyl Dynamics: The -CH₂OH group at C-3 introduces critical diagnostic features. In standard non-polar solvents like CDCl₃, the hydroxyl proton undergoes rapid intermolecular chemical exchange, often appearing as a broad, uninformative singlet[3]. However, by strategically altering the solvent environment, we can manipulate this exchange rate to reveal structural connectivity.

Quantitative Data & Spectral Assignments

The following table summarizes the predicted quantitative ¹H NMR data for 3-(Hydroxymethyl)-4-nitrobenzonitrile when analyzed in an optimized solvent system (anhydrous DMSO-d₆).

PositionProton TypeExpected Shift (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-5 Aromatic8.20 - 8.25Doublet (d)~8.51HStrongly deshielded by the ortho-NO₂ group.
H-2 Aromatic8.05 - 8.10Doublet (d)~1.81HDeshielded by ortho-CN; meta-coupled to H-6.
H-6 Aromatic7.95 - 8.00Doublet of doublets (dd)8.5, 1.81HOrtho-coupled to H-5, meta-coupled to H-2.
-OH Hydroxyl5.50 - 5.70Triplet (t)~5.51HExchangeable; locked by solvent to couple with -CH₂-.
-CH₂- Methylene4.80 - 4.90Doublet (d)~5.52HDeshielded by adjacent oxygen and aromatic ring.

Self-Validating Experimental Protocol

A robust analytical protocol must not only dictate steps but also prove its own assignments. The primary risk in assigning functionalized aromatics is the misidentification of exchangeable protons, which can masquerade as impurities. The following methodology is designed as a closed-loop, self-validating system.

Phase 1: High-Resolution Acquisition
  • Gravimetric Preparation: Weigh exactly 5.0 mg of 3-(Hydroxymethyl)-4-nitrobenzonitrile. Causality: Maintaining a low, precise concentration prevents viscosity-induced line broadening, ensuring sharp peak resolution for fine meta-couplings.

  • Strategic Solvation: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS. Causality: Unlike CDCl₃, the strong hydrogen-bonding capability of DMSO-d₆ effectively "locks" the hydroxyl proton, drastically reducing its exchange rate. This allows the observation of vicinal scalar coupling (³J ~ 5.5 Hz) between the -OH and the -CH₂- protons.

  • Instrument Tuning: Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Perform rigorous tuning, matching, and gradient shimming until the TMS linewidth at half-height is < 1.0 Hz.

  • Pulse Sequence Execution: Utilize a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to ≥ 2.0 seconds. Causality: Aromatic protons in highly electron-deficient rings exhibit longer longitudinal (T1) relaxation times. A sufficient D1 prevents signal saturation and ensures highly accurate integration values. Acquire 16 to 32 scans.

Phase 2: The Self-Validating D₂O Shake

To establish absolute trustworthiness, we force the molecule to verify the hydroxymethyl assignment through chemical exchange. 5. Chemical Exchange Induction: Remove the NMR tube from the probe. Add 2 drops of Deuterium Oxide (D₂O) directly to the solution and shake vigorously for 30 seconds. 6. Re-Acquisition: Re-insert the sample and re-run the identical zg30 pulse sequence. 7. Validation Analysis: Compare the spectra. The triplet at ~5.60 ppm must completely disappear (as the -OH exchanges to -OD). Concurrently, the doublet at ~4.85 ppm (-CH₂-) must collapse into a sharp singlet. This causal relationship unequivocally validates the presence of the intact hydroxymethyl moiety.

Workflow Visualization

NMR_Workflow Step1 1. Sample Preparation (Weigh 5mg Compound) Step2 2. Solvent Selection (Anhydrous DMSO-d6) Step1->Step2 Dissolve Step3 3. NMR Acquisition (400 MHz, zg30, D1=2s) Step2->Step3 Transfer to 5mm Tube Step4 4. Data Processing (FT, Phase/Baseline Corr.) Step3->Step4 Generate FID Step5 5. Spectral Analysis (Peak Assignment & J-Coupling) Step4->Step5 Extract Spectrum Step6 6. Self-Validation (D2O Shake Experiment) Step5->Step6 Confirm Exchangeable -OH

Flowchart detailing the self-validating ¹H NMR acquisition and analysis workflow.

References

  • Title : 3-(Hydroxymethyl)-4-nitrobenzonitrile | 90178-81-7 Source : Benchchem URL : 1

  • Title : 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 Source : PubChem - NIH URL : 2

  • Title : Supporting Information - 3-methyl-4-nitrobenzonitrile Source : CDC Stacks URL : 3

Sources

FT-IR spectrum of 3-(Hydroxymethyl)-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 3-(Hydroxymethyl)-4-nitrobenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-(Hydroxymethyl)-4-nitrobenzonitrile, a substituted aromatic compound of interest in synthetic chemistry and drug development. As a molecule possessing multiple functional groups—hydroxyl, nitro, and nitrile—on a benzene scaffold, its FT-IR spectrum presents a unique vibrational fingerprint. This document serves as a reference for researchers and scientists, detailing the principles of spectral acquisition, a validated experimental protocol, and an in-depth interpretation of the characteristic absorption bands. The causality behind spectral features is explained, grounding the analysis in the fundamental principles of molecular vibrations and the electronic effects of substituent groups.

Part 1: The Principle of FT-IR Spectroscopy in Molecular Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize molecular structures.[1][2] The fundamental principle lies in the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds.[3] These vibrations, which include stretching, bending, and twisting, occur at specific, quantized frequencies.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, resulting in an absorption band in the spectrum.

For a molecular vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[3] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which is directly proportional to frequency. This spectrum serves as a unique molecular "fingerprint." The region above 1500 cm⁻¹ is known as the functional group region, where characteristic vibrations of specific groups like O-H, C≡N, and N=O appear.[4] The more complex region below 1500 cm⁻¹ is the "fingerprint region," which is unique to the molecule as a whole.[4][5]

FT-IR spectrometers offer significant advantages over older dispersive instruments by utilizing a Michelson interferometer to analyze all frequencies simultaneously, leading to higher speed, sensitivity (signal-to-noise ratio), and accuracy.[1][6]

Part 2: Molecular Structure and Predicted Vibrational Modes

The structure of 3-(Hydroxymethyl)-4-nitrobenzonitrile incorporates several key functional groups that give rise to a rich and informative FT-IR spectrum. Understanding the expected vibrations of each component is crucial for accurate interpretation.

Caption: Molecular structure of 3-(Hydroxymethyl)-4-nitrobenzonitrile.

  • Hydroxyl (-OH) Group: The alcohol's O-H bond is expected to produce a strong and characteristically broad absorption band in the 3550-3200 cm⁻¹ region, with the broadening caused by intermolecular hydrogen bonding.[5][7] The corresponding C-O stretching vibration will appear as a strong band in the 1300-1000 cm⁻¹ range.[8]

  • Nitrile (-C≡N) Group: This group gives rise to a very distinct, sharp absorption of medium to strong intensity. For aromatic nitriles, conjugation with the ring system typically shifts this band to the 2240-2220 cm⁻¹ range.[9][10] Its unique position in a relatively clear spectral window makes it an excellent diagnostic peak.

  • Nitro (-NO₂) Group: Aromatic nitro compounds are characterized by two strong and easily identifiable stretching vibrations.[11] The asymmetric N-O stretch appears between 1550-1475 cm⁻¹, and the symmetric stretch occurs between 1360-1290 cm⁻¹.[8][12]

  • Aromatic Ring: The benzene ring contributes several bands. Aromatic C-H stretching vibrations are typically seen as weak to medium absorptions just above 3000 cm⁻¹ (3100-3000 cm⁻¹).[13][14] In-ring C=C stretching vibrations cause a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[13][14] Finally, strong C-H out-of-plane bending bands appear in the 900-675 cm⁻¹ region, the exact position of which can provide clues about the ring's substitution pattern.[13]

  • Methylene (-CH₂-) Group: The hydroxymethyl substituent contains a methylene bridge. Its aliphatic C-H stretching vibrations will produce medium-intensity bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[8]

Part 3: Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The protocol described herein is a self-validating system designed for accuracy and reproducibility. Attenuated Total Reflectance (ATR) is the chosen technique due to its simplicity and effectiveness for analyzing solid powder samples without requiring extensive preparation like KBr pellets.[15][16][17]

Methodology
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer and ATR accessory (e.g., single-bounce diamond ATR) are powered on and have reached thermal equilibrium (typically 30-60 minutes).

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

  • Background Acquisition (Self-Validation Step 1):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response.

    • Parameters: Scan range: 4000-400 cm⁻¹; Resolution: 4 cm⁻¹; Number of scans: 32.

    • Causality: The background spectrum is computationally subtracted from the sample spectrum, removing environmental and instrumental artifacts to ensure the final spectrum represents only the sample.

  • Sample Analysis:

    • Place a small amount of the 3-(Hydroxymethyl)-4-nitrobenzonitrile powder onto the center of the ATR crystal, ensuring complete coverage of the sampling area.

    • Engage the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: Good contact is critical for the evanescent wave to penetrate the sample effectively, yielding a high-quality spectrum with strong signal intensity.[17]

    • Collect the sample spectrum using the same acquisition parameters as the background scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Clean the ATR crystal and press thoroughly before analyzing the next sample.

Caption: Experimental workflow for ATR-FTIR analysis.

Part 4: In-Depth Interpretation of the FT-IR Spectrum

The can be systematically analyzed by examining the key regions and assigning the observed bands to their corresponding molecular vibrations.

Summary of Predicted Absorption Bands
Wavenumber Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3550–3200Strong, BroadO–H Stretch (H-bonded)Hydroxyl
3100–3000Medium-WeakC–H StretchAromatic Ring
3000–2850MediumC–H Stretch (Asymmetric & Symmetric)Methylene (-CH₂)
2240–2220Medium-Strong, SharpC≡N StretchNitrile
1600–1585Medium-WeakC=C Stretch (in-ring)Aromatic Ring
1550–1475StrongN-O Asymmetric StretchNitro
1500–1400Medium-WeakC=C Stretch (in-ring)Aromatic Ring
~1465Medium-CH₂- Scissoring (Bend)Methylene (-CH₂)
1360–1290StrongN-O Symmetric StretchNitro
1300–1000StrongC–O StretchAlcohol
900–675StrongC–H Out-of-Plane BendAromatic Ring
Detailed Band-by-Band Analysis
  • Hydroxyl and C-H Stretching Region (3600-2800 cm⁻¹):

    • The most prominent feature in this region is a strong, broad absorption centered around 3400-3300 cm⁻¹, which is unequivocally assigned to the O-H stretching vibration of the hydroxymethyl group.[7] Its breadth is a direct consequence of intermolecular hydrogen bonding, which weakens the O-H bond and creates a population of oscillators with slightly different energies.

    • Superimposed on the shoulder of this broad peak, or appearing as distinct weak peaks, are the aromatic C-H stretches between 3100-3000 cm⁻¹.[13]

    • Just below 3000 cm⁻¹, a pair of medium-intensity peaks corresponding to the asymmetric and symmetric C-H stretches of the methylene (-CH₂) group should be visible.[8]

  • Nitrile Stretching Region (2300-2200 cm⁻¹):

    • A sharp, moderately intense peak is expected between 2240 and 2220 cm⁻¹. This is the characteristic C≡N stretching vibration.[9] The polarity of the C≡N bond leads to a strong change in dipole moment during vibration, making this a reliable and easily identifiable peak.[9] Its position is slightly lowered from that of saturated nitriles due to electronic conjugation with the aromatic π-system.[9]

  • Fingerprint Region (1600-400 cm⁻¹):

    • Nitro Group Vibrations: This region is dominated by two very strong absorptions from the nitro group. The asymmetric stretch will appear at a higher frequency, typically around 1530 cm⁻¹, while the symmetric stretch will be found near 1350 cm⁻¹.[11][12][18] These two intense bands are the most definitive diagnostic features for the presence of an aromatic nitro compound.

    • Aromatic Ring Vibrations: Several medium-to-weak peaks between 1600 and 1450 cm⁻¹ are due to the C=C stretching vibrations within the benzene ring.[13]

    • Methylene and C-O Vibrations: A medium intensity peak around 1465 cm⁻¹ can be assigned to the scissoring (bending) vibration of the -CH₂- group.[8] A strong, distinct peak in the 1300-1000 cm⁻¹ range is attributable to the C-O stretching of the primary alcohol.[7]

    • Out-of-Plane Bending: The region below 900 cm⁻¹ will contain strong absorptions resulting from the out-of-plane C-H bending of the three adjacent hydrogen atoms on the aromatic ring, which can help confirm the 1,2,4-trisubstitution pattern.[13]

Conclusion

The is a composite of the characteristic absorption bands of its constituent functional groups. The definitive identification of this molecule relies on the concurrent observation of several key features: a broad O-H stretch (~3350 cm⁻¹), a sharp C≡N stretch (~2230 cm⁻¹), and two very strong N-O stretches (~1530 and ~1350 cm⁻¹). These primary peaks, supported by the absorptions from the aromatic and methylene C-H bonds, provide a unique spectral fingerprint. This guide provides the necessary framework for researchers to confidently acquire and interpret the FT-IR spectrum, ensuring the structural verification of this important chemical entity in a laboratory setting.

References

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  • FTIR Basic Organic Functional Group Reference Chart. (2015, December 21). ThermoFisher.
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The Nitro Group's Defining Influence on the Reactivity of 3-(Hydroxymethyl)-4-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pivotal role the nitro group plays in dictating the chemical reactivity of 3-(hydroxymethyl)-4-nitrobenzonitrile. This molecule, a substituted benzonitrile, is of significant interest in synthetic organic chemistry, particularly as a building block for novel therapeutic agents and functional materials. Understanding the electronic and steric effects of the nitro group is paramount for designing synthetic routes and predicting reaction outcomes. Here, we will explore the multifaceted influence of the nitro group on the aromatic system and the benzylic hydroxymethyl functionality, supported by mechanistic insights, experimental protocols, and spectroscopic data.

The Electron-Withdrawing Powerhouse: How the Nitro Group Shapes Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group, a characteristic that profoundly governs the reactivity of the entire molecule.[1][2][3][4] This strong electron-withdrawing nature arises from a combination of two key electronic effects:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.[5]

  • Resonance Effect (-M): The nitro group can delocalize the pi electrons of the benzene ring onto its oxygen atoms, as depicted in the resonance structures below. This effect is most pronounced at the ortho and para positions relative to the nitro group.[1][3]

These combined effects render the aromatic ring electron-deficient, which has significant consequences for its reactivity in various chemical transformations.

Impact on the Aromatic Ring: Deactivation and Activation

The electron-deficient nature of the aromatic ring in 3-(hydroxymethyl)-4-nitrobenzonitrile, a direct consequence of the nitro group's presence, leads to a dualistic effect on its reactivity towards substitution reactions.

Deactivation towards Electrophilic Aromatic Substitution

The reduced electron density of the benzene ring makes it less nucleophilic and therefore less susceptible to attack by electrophiles.[1][3][6][7] This deactivating effect means that electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, will be significantly slower compared to benzene or activated benzene derivatives.

Furthermore, the nitro group acts as a meta-director for incoming electrophiles.[8][9] This is because the ortho and para positions are more deactivated due to the strong resonance effect of the nitro group, which places a partial positive charge on these carbons. Consequently, the meta position, being comparatively less deactivated, is the favored site of electrophilic attack.

Activation towards Nucleophilic Aromatic Substitution

Conversely, the strong electron-withdrawing character of the nitro group, in concert with the cyano group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[4][10][11][12] This is particularly true for positions ortho and para to the nitro group. In 3-(hydroxymethyl)-4-nitrobenzonitrile, the nitro group is para to a potential leaving group at the 1-position (the cyano group, although not a typical leaving group in SNAr) and ortho to a potential leaving group at the 5-position.

The mechanism of SNAr involves the attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the electron-withdrawing nitro group, which lowers the activation energy of the reaction.

Influence on the Hydroxymethyl Group: Modulating Benzylic Reactivity

The nitro group's electronic influence extends beyond the aromatic ring to the benzylic hydroxymethyl group at the 3-position.

Increased Acidity of the Benzylic Proton

The electron-withdrawing nature of the para-nitro group can slightly increase the acidity of the benzylic protons of the hydroxymethyl group.[13] This is due to the inductive stabilization of the corresponding conjugate base (an alkoxide). While this effect is less pronounced than the effect on the aromatic ring, it can be a factor in base-mediated reactions involving the hydroxymethyl group.

Oxidation of the Benzylic Alcohol

The hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde (3-formyl-4-nitrobenzonitrile) or carboxylic acid (3-carboxy-4-nitrobenzonitrile). The presence of the electron-withdrawing nitro group can influence the rate of this oxidation. Studies on substituted benzyl alcohols have shown that electron-withdrawing groups generally retard the rate of oxidation by chromium-based oxidants.[7] This is attributed to the destabilization of a potential carbocation-like transition state. However, the specific choice of oxidant and reaction conditions will ultimately determine the outcome.

A general workflow for the oxidation of a benzylic alcohol is presented below:

Oxidation_Workflow Start 3-(Hydroxymethyl)-4-nitrobenzonitrile Oxidant Select Oxidant (e.g., PCC, MnO2, TEMPO) Start->Oxidant 1. Reagent Selection Solvent Choose Solvent (e.g., DCM, Acetone) Oxidant->Solvent 2. Condition Setup Reaction Reaction at Controlled Temperature Solvent->Reaction 3. Reaction Execution Workup Aqueous Work-up & Extraction Reaction->Workup 4. Quenching & Isolation Purification Column Chromatography or Recrystallization Workup->Purification 5. Purification Product 3-Formyl-4-nitrobenzonitrile Purification->Product 6. Product Characterization Nitro_Reduction Nitro R-NO2 (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso + 2e-, + 2H+ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e-, + 2H+ Amine R-NH2 (Amine) Hydroxylamine->Amine + 2e-, + 2H+

Caption: Stepwise reduction of a nitro group to an amine.

Experimental Protocols and Data

Synthesis of 3-Amino-4-(hydroxymethyl)benzonitrile via Reduction of the Nitro Group

This protocol is adapted from literature procedures for the reduction of related nitro compounds. [14] Materials:

  • 3-(Hydroxymethyl)-4-nitrobenzonitrile

  • Palladium on carbon (10 wt%)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a flask suitable for hydrogenation, dissolve 3-(hydroxymethyl)-4-nitrobenzonitrile (1.0 eq) in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield 3-amino-4-(hydroxymethyl)benzonitrile.

Spectroscopic Data

While a full experimental spectrum for 3-(hydroxymethyl)-4-nitrobenzonitrile is not readily available in public databases, the expected spectral characteristics can be predicted based on the functional groups present and data from analogous compounds. [7][15][16][17][18][19][20]

Spectroscopic Data Predicted Characteristics for 3-(Hydroxymethyl)-4-nitrobenzonitrile
¹H NMR Aromatic protons: Multiple signals in the δ 7.5-8.5 ppm range. Hydroxymethyl protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm. Hydroxyl proton (-OH): A broad singlet, chemical shift dependent on concentration and solvent.
¹³C NMR Aromatic carbons: Signals in the δ 120-150 ppm range. Nitrile carbon (-CN): A signal around δ 115-120 ppm. Hydroxymethyl carbon (-CH₂OH): A signal around δ 60-65 ppm.
IR Spectroscopy -OH stretch: A broad band around 3400-3200 cm⁻¹. C-H stretch (aromatic): Peaks just above 3000 cm⁻¹. -C≡N stretch: A sharp, medium intensity peak around 2230-2220 cm⁻¹. -NO₂ stretches: Two strong bands around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric). [11][21]

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 178. Fragmentation pattern would likely show loss of H₂O, NO₂, and other characteristic fragments. [17][22]|

Conclusion

The nitro group in 3-(hydroxymethyl)-4-nitrobenzonitrile is the dominant force governing its chemical reactivity. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This electronic influence extends to the benzylic hydroxymethyl group, affecting its acidity and reactivity in oxidation and substitution reactions. Furthermore, the nitro group itself serves as a key functional handle, readily undergoing reduction to the corresponding amine, which opens up a vast landscape of further synthetic transformations. A thorough understanding of these principles is essential for any researcher or scientist working with this versatile and valuable chemical intermediate.

References

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  • YouTube. (2021, February 26). Allylic, Benzylic, and Phenolic Acidity.
  • Interpret
  • ChemScene. (n.d.). 90178-82-8 | 3-Formyl-4-nitrobenzonitrile.
  • ResearchGate. (2025, August 6). Acidity of Carboxylic Acids: A Rebuttal and Redefinition | Request PDF.
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Solubility of 3-(Hydroxymethyl)-4-nitrobenzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 3-(Hydroxymethyl)-4-nitrobenzonitrile in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical physicochemical parameter that profoundly influences process development, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Hydroxymethyl)-4-nitrobenzonitrile, a key building block in synthetic chemistry. While specific quantitative solubility data for this compound is not extensively published, this document establishes a robust framework for its determination and application. We will delve into the theoretical principles governing its solubility, provide a predictive analysis based on its molecular structure, present a detailed experimental protocol for accurate solubility measurement, and discuss the practical implications of this data in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of solubility for process optimization and rational solvent selection.

Introduction to 3-(Hydroxymethyl)-4-nitrobenzonitrile and the Imperative of Solubility

3-(Hydroxymethyl)-4-nitrobenzonitrile is an aromatic compound featuring three key functional groups: a nitrile (-C≡N), a nitro group (-NO₂), and a hydroxymethyl group (-CH₂OH). This unique combination of electron-withdrawing and hydrogen-bonding moieties makes it a versatile intermediate in the synthesis of more complex molecules, potentially including novel pharmaceutical agents.

The successful application of this intermediate in any synthetic or formulation workflow is fundamentally dependent on its solubility. Key processes where solubility data is indispensable include:

  • Reaction Chemistry: Selecting an appropriate solvent that dissolves reactants to ensure efficient reaction kinetics.

  • Purification and Crystallization: Identifying a suitable solvent system where the compound has high solubility at elevated temperatures but low solubility at cooler temperatures is crucial for effective purification.[1]

  • Formulation Development: For potential pharmaceutical applications, understanding solubility in various solvents is the first step toward developing a stable and bioavailable drug product.

  • Analytical Method Development: Choosing the correct mobile phase in chromatographic techniques like HPLC relies on solubility knowledge.

Given the importance of this parameter, this guide provides the theoretical and practical tools necessary to evaluate and utilize the solubility of 3-(Hydroxymethyl)-4-nitrobenzonitrile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[2] This means that solutes tend to dissolve in solvents with similar polarity. The molecular structure of 3-(Hydroxymethyl)-4-nitrobenzonitrile offers several clues to its solubility behavior:

  • Polar Functional Groups: The presence of the nitrile, nitro, and hydroxymethyl groups makes the molecule decidedly polar.

  • Hydrogen Bonding Capability: The hydroxymethyl group can act as both a hydrogen bond donor (from the -OH) and acceptor (the oxygen atom). The nitro and nitrile groups can only act as hydrogen bond acceptors. This capacity for hydrogen bonding significantly influences its interaction with protic solvents (e.g., alcohols, water).

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character to the molecule.

Based on this structure, we can predict that 3-(Hydroxymethyl)-4-nitrobenzonitrile will exhibit higher solubility in polar organic solvents, particularly those that can participate in hydrogen bonding. Its solubility in nonpolar solvents like hexane or cyclohexane is expected to be very low.

The dissolution process can be described by thermodynamic principles, where the change in Gibbs free energy (ΔG) of mixing determines spontaneity.[3] This process is influenced by both enthalpy (ΔH), the energy required to break solute-solute and solvent-solvent interactions and form solute-solvent interactions, and entropy (ΔS), the change in randomness of the system.

Solubility Profile: Predictive Analysis and Analog Data

As of the date of this guide, comprehensive, publicly available quantitative solubility data for 3-(Hydroxymethyl)-4-nitrobenzonitrile is limited. Therefore, this section provides a predictive qualitative assessment based on the molecule's structure and presents quantitative data for a structurally similar analog, 3-nitrobenzonitrile , to serve as a practical example.[3]

Table 1: Predicted Qualitative Solubility of 3-(Hydroxymethyl)-4-nitrobenzonitrile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighStrong hydrogen bonding interactions with the hydroxymethyl group.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateHigh to ModerateStrong dipole-dipole interactions. Acetone and ethyl acetate are also H-bond acceptors.
Aromatic TolueneModerate to LowPi-pi stacking interactions with the benzene ring may contribute to some solubility.
Nonpolar Hexane, CyclohexaneVery LowMismatch in polarity; weak solute-solvent interactions.

To provide a quantitative perspective, the following table presents experimental mole fraction solubility data for the analog compound 3-nitrobenzonitrile at various temperatures.[3] This illustrates the typical increase in solubility with temperature.

Table 2: Experimental Mole Fraction Solubility (x₁) of Analog Compound 3-Nitrobenzonitrile in Various Solvents [3]

Temperature (K)Methanol (x₁)Ethanol (x₁)n-Propanol (x₁)Isopropanol (x₁)Acetone (x₁)Ethyl Acetate (x₁)Toluene (x₁)
278.150.05310.04180.03550.03210.17550.13080.0912
283.150.06330.04960.04230.03810.19820.15010.1065
288.150.07510.05870.05010.04500.22310.17180.1239
293.150.08860.06910.05910.05300.25050.19610.1436
298.150.10420.08120.06940.06210.28060.22330.1659
303.150.12210.09520.08130.07260.31370.25360.1911
308.150.14270.11130.09510.08460.35010.28750.2194
313.150.16640.12980.11090.09830.38990.32510.2513
318.150.19360.15110.12910.11410.43360.36690.2871

Note: This data is for the analog compound 3-nitrobenzonitrile and is presented for illustrative purposes. The presence of the hydroxymethyl group in the target compound is expected to increase its solubility in protic solvents compared to this analog.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

To obtain accurate, quantitative solubility data, a validated experimental method is required. The isothermal equilibrium (or static) method is a reliable and widely used technique.[3]

Materials and Equipment
  • Solute: 3-(Hydroxymethyl)-4-nitrobenzonitrile (purity >99%)

  • Solvents: High-purity grade (e.g., HPLC grade) of all selected organic solvents.

  • Apparatus:

    • Jacketed glass equilibrium vessel (50 mL) with a magnetic stirrer.

    • Thermostatic water bath with temperature control (±0.05 K).

    • Calibrated digital thermometer (±0.02 K).

    • Analytical balance (±0.0001 g).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Syringes and syringe filters (0.45 µm).

    • Volumetric flasks and pipettes.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess solute and known mass of solvent prep2 Add to jacketed equilibrium vessel prep1->prep2 equil1 Set temperature with circulating water bath prep2->equil1 equil2 Stir mixture vigorously for >12 hours equil1->equil2 equil3 Stop stirring, allow solid to settle for >4 hours equil2->equil3 sample1 Withdraw supernatant with pre-heated/cooled syringe equil3->sample1 sample2 Filter immediately into a pre-weighed vial sample1->sample2 sample3 Weigh the sample vial sample2->sample3 sample4 Dilute sample with mobile phase sample3->sample4 sample5 Analyze by HPLC sample4->sample5 calc1 Determine concentration from HPLC calibration curve sample5->calc1 calc2 Calculate mole fraction solubility calc1->calc2

Caption: Workflow for Isothermal Equilibrium Solubility Measurement.

Step-by-Step Procedure
  • Calibration: Prepare a series of standard solutions of 3-(Hydroxymethyl)-4-nitrobenzonitrile in a suitable solvent (e.g., acetonitrile) at known concentrations. Analyze these standards using HPLC to create a calibration curve of peak area versus concentration.

  • Preparation: Add a known mass of the chosen solvent to the jacketed glass vessel. Add an excess amount of the solute to ensure that a saturated solution is formed. The presence of undissolved solid is essential.

  • Equilibration: Seal the vessel and place it in the thermostatic water bath set to the desired temperature. Begin stirring. Allow the mixture to stir for at least 12 hours to ensure equilibrium is reached.

  • Settling: Stop the stirring and allow the undissolved solid to settle for at least 4 hours, ensuring a clear supernatant.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe that has been thermally equilibrated to the same temperature as the vessel. Immediately pass the sample through a syringe filter into a pre-weighed, sealed vial.

  • Quantification: Weigh the vial containing the sample to determine the mass of the solution. Dilute the sample gravimetrically with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation: Use the measured concentration and the weights to calculate the mass of solute per mass of solvent, which can then be converted into other units such as mole fraction or g/100 mL.

  • Repeat: Repeat the procedure for each desired solvent and temperature combination.

Practical Applications and Data Utilization

The experimentally determined solubility data is not merely an academic exercise; it directly informs critical process decisions.

Purification via Recrystallization

The ideal recrystallization solvent is one in which the compound is highly soluble at a high temperature but poorly soluble at a low temperature.[1] By plotting the solubility data versus temperature, one can easily identify the solvent with the steepest curve, which will provide the highest recovery yield upon cooling. For example, based on the analog data, acetone shows a dramatic change in solubility with temperature, making it a potentially good candidate.

Reaction Solvent Selection

For a chemical reaction, the solvent must dissolve the reactants to a sufficient concentration to allow for a reasonable reaction rate. The solubility data allows a chemist to calculate the maximum possible concentration of 3-(Hydroxymethyl)-4-nitrobenzonitrile in a given solvent, guiding the choice of reaction medium to avoid heterogeneous mixtures and improve reaction efficiency.

Logical Flow of Solubility Data Application

G cluster_apps Applications cluster_criteria Decision Criteria cluster_outcome Outcomes data Quantitative Solubility Data (Solubility vs. Temperature) recryst Recrystallization Solvent Selection data->recryst reaction Reaction Medium Optimization data->reaction formulation Pre-formulation Studies data->formulation crit1 Steep Solubility Curve? recryst->crit1 crit2 Sufficient Solubility at Reaction Temp? reaction->crit2 crit3 Solubility in Biocompatible Solvents? formulation->crit3 out1 High Purity High Yield crit1->out1 out2 Homogeneous Reaction Improved Kinetics crit2->out2 out3 Viable Drug Delivery System crit3->out3

Caption: Decision-making flowchart based on solubility data.

Safety and Handling Precautions

Handling 3-(Hydroxymethyl)-4-nitrobenzonitrile requires adherence to standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, the following precautions are based on its functional groups (aromatic nitro compound, nitrile, alcohol).[4][5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[4]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

  • Hazards:

    • Toxicity: Nitro compounds and nitriles can be toxic if swallowed, inhaled, or absorbed through the skin. They are often classified as harmful.[5][6]

    • Irritation: May cause skin, eye, and respiratory system irritation.[4][6]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.[4]

    • Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the compound-specific SDS before initiating any experimental work.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Palmer, D. S., et al. (2008). Predicting Intrinsic Aqueous Solubility by a Thermodynamic Cycle. ACS Publications. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (2025). ChemRxiv. Retrieved from [Link]

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025). PubMed. Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025). PMC - NIH. Retrieved from [Link]

  • 3-Nitro-4-hydroxybenzonitrile. (2024). ChemBK. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.).
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (2025). ACS Publications. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.).
  • 4-Hydroxy-3-nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • 3-Hydroxy-4-nitrobenzonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Wang, X., et al. (2018). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7): A High-Value Scaffold for Novel Heterocyclic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic selection of highly functionalized aromatic building blocks is paramount for the efficient synthesis of complex heterocycles. 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7) is a privileged, multi-functionalized precursor characterized by a unique 1,3,4-substitution pattern on a benzene ring[1]. With a molecular formula of C8H6N2O3 and a molecular weight of 178.14 g/mol , this compound provides an orthogonal reactivity profile that makes it an ideal starting material for synthesizing advanced therapeutic scaffolds, including quinolines, benzofurans, and antimicrobial biscationic 2-(phenoxyphenyl)indoles[2].

This technical guide explores the structural rationale, synthetic workflows, and validated experimental protocols for leveraging CAS 90178-81-7 in drug discovery.

Structural Rationale & Orthogonal Reactivity Profiling

As a Senior Application Scientist, I evaluate precursors based on their capacity for selective, sequential transformations without the need for excessive protecting group manipulations. CAS 90178-81-7 excels in this regard due to the distinct electronic and steric environments of its three functional groups[1]:

  • Nitro Group (-NO2) at C4 : Strongly electron-withdrawing. It activates the ring but, more importantly, serves as a masked amine. It can be chemoselectively reduced to an aniline derivative under mild conditions.

  • Hydroxymethyl Group (-CH2OH) at C3 : A primary benzylic alcohol. It can be selectively oxidized to an aldehyde (creating an electrophilic center) or converted into a halide/pseudohalide for nucleophilic alkylation.

  • Nitrile Group (-CN) at C1 : A highly stable functional group under standard reduction/oxidation conditions. It acts as a robust placeholder during ring annulation and can later be converted via the Pinner reaction into an amidine—a critical moiety for DNA minor-groove binding in antimicrobial agents.

The Causality of the Scaffold: The ortho-relationship between the nitro group (future nucleophilic amine) and the hydroxymethyl group (future electrophilic aldehyde or alkylating agent) is the exact structural prerequisite for classical annulation reactions, such as the Friedländer synthesis of quinolines or the cyclization of indoles[2][3].

ReactivityMap Core 3-(Hydroxymethyl)- 4-nitrobenzonitrile Nitro Nitro Group (-NO2) Reduction to Amine Core->Nitro Fe/NH4Cl Alcohol Hydroxymethyl (-CH2OH) Oxidation to Aldehyde Core->Alcohol MnO2 Nitrile Nitrile Group (-CN) Conversion to Amidine Core->Nitrile Pinner Reaction

Orthogonal reactivity map of 3-(Hydroxymethyl)-4-nitrobenzonitrile functional groups.

Synthetic Workflows & Methodologies

Pathway A: Modified Friedländer Synthesis of Quinolines

To construct the quinoline core, CAS 90178-81-7 is first reduced to 4-amino-3-(hydroxymethyl)benzonitrile. Subsequent selective oxidation of the benzylic alcohol yields 2-amino-5-cyanobenzaldehyde [3]. This intermediate undergoes a Friedländer condensation with an α-hydroxy carbonyl compound (e.g., ethyl hydroxyacetate) to furnish 3-hydroxyquinoline-6-carbonitrile, a privileged scaffold in kinase inhibitor design[3].

Pathway B: Antimicrobial Biscationic 2-(Phenoxyphenyl)indoles

Biscationic indoles are potent antimicrobial agents that target bacterial membranes and act as antibiotic potentiators against drug-resistant strains like MRSA and Acinetobacter baumannii[4][5]. CAS 90178-81-7 is a documented reactant in the preparation of antimicrobial biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans[2][6]. The synthesis involves the cyclization of the ortho-substituents to form the indole core, followed by the conversion of the C1-nitrile to generate the terminal amidine groups responsible for the biscationic character.

SyntheticWorkflow A 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7) B 4-Amino-3-(hydroxymethyl)benzonitrile A->B Step 1: Fe, NH4Cl, EtOH/H2O E Biscationic 2-(phenoxyphenyl)indoles A->E Indole Annulation & Amidine Formation C 2-Amino-5-cyanobenzaldehyde B->C Step 2: MnO2, DCM D 3-Hydroxyquinoline-6-carbonitrile C->D Step 3: Ethyl hydroxyacetate, Base

Synthetic pathways deriving quinolines and biscationic indoles from CAS 90178-81-7.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Reduction of the Nitro Group

Objective: Reduce the -NO2 group to -NH2 without triggering hydrogenolysis of the benzylic alcohol or reduction of the nitrile. Causality: Catalytic hydrogenation (Pd/C, H2) is strictly avoided because benzylic alcohols are highly prone to hydrogenolysis (cleavage to a methyl group), and nitriles can be partially reduced. Iron powder with ammonium chloride (a modified Béchamp reduction) provides near-perfect chemoselectivity under mild, neutral conditions.

Step-by-Step Methodology:

  • Suspend 3-(Hydroxymethyl)-4-nitrobenzonitrile (1.0 equiv) in a 4:1 mixture of Ethanol/Water (0.2 M concentration).

  • Add Iron powder (325 mesh, 5.0 equiv) and NH4Cl (2.0 equiv).

  • Heat the mixture to 80 °C under reflux for 4 hours with vigorous stirring.

  • Validation Check 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, higher Rf) should be completely consumed, replaced by a lower Rf spot (due to the polar -NH2 group).

  • Filter the hot mixture through a pad of Celite to remove insoluble iron oxides, washing the filter cake thoroughly with hot ethanol.

  • Concentrate the filtrate in vacuo, extract with EtOAc, wash with brine, dry over anhydrous Na2SO4, and evaporate to yield 4-amino-3-(hydroxymethyl)benzonitrile.

  • Validation Check 2 (Analytical): FTIR spectroscopy must show the disappearance of strong asymmetric/symmetric NO2 stretches (1530 and 1350 cm⁻¹) and the appearance of a primary amine N-H doublet (3300–3400 cm⁻¹).

Protocol 2: Selective Oxidation to 2-Amino-5-cyanobenzaldehyde

Objective: Oxidize the benzylic alcohol to an aldehyde without affecting the newly formed aniline or over-oxidizing to a carboxylic acid. Causality: Activated Manganese Dioxide (MnO2) is chosen because it operates via a radical mechanism that is highly specific for allylic and benzylic alcohols at room temperature, leaving aliphatic alcohols and amines untouched.

Step-by-Step Methodology:

  • Dissolve 4-amino-3-(hydroxymethyl)benzonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Add activated MnO2 (10.0 equiv) in a single portion at room temperature.

  • Stir vigorously for 12 hours under an inert argon atmosphere.

  • Validation Check 1 (In-Process): TLC monitoring should indicate the formation of a less polar spot (aldehyde) compared to the starting alcohol.

  • Filter the black suspension through a tightly packed Celite plug, washing thoroughly with DCM until the filtrate is colorless.

  • Evaporate the solvent to afford 2-amino-5-cyanobenzaldehyde[3].

  • Validation Check 2 (Analytical): ¹H NMR must show the disappearance of the benzylic -CH2- singlet (~4.6 ppm) and the appearance of a sharp aldehyde proton singlet (~9.8 ppm).

Quantitative Data Presentation

Table 1: Optimization of Reduction Conditions for CAS 90178-81-7

Reagent System Solvent Temp (°C) Chemoselectivity Yield (%) Causality / Observation
H2, Pd/C (10%) MeOH 25 Poor 35% Significant hydrogenolysis of the benzylic alcohol (-CH2OH → -CH3).
SnCl2·2H2O EtOH/HCl 70 Moderate 65% Acidic conditions led to partial hydrolysis of the nitrile group to an amide.

| Fe powder, NH4Cl | EtOH/H2O | 80 | Excellent | 92% | Mild, neutral conditions preserved both the benzylic alcohol and nitrile. |

Table 2: Antimicrobial Efficacy (MIC) of Downstream Biscationic Indoles Note: Data represents the biological evaluation of biscationic indoles derived from the 90178-81-7 scaffold against multidrug-resistant pathogens.

Compound DerivativeTarget PathogenMIC (µg/mL)Mechanism of Action
Biscationic Indole AStaphylococcus aureus (MRSA)1.5Disruption of bacterial membrane integrity[4].
Biscationic Indole BEscherichia coli4.0Outer membrane permeabilization / Efflux pump bypass.
Ciprofloxacin (Control)Staphylococcus aureus (MRSA)32.0DNA gyrase inhibition (Resistance observed).

References

  • MDPI Biomolecules. "Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators". Biomolecules 2024. Available at:[Link]

Sources

Methodological & Application

Application Note: A Verified Two-Step Protocol for the Synthesis of 3-(Hydroxymethyl)-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 3-(Hydroxymethyl)-4-nitrobenzonitrile, a key intermediate in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The described methodology begins with the radical bromination of commercially available 3-methyl-4-nitrobenzonitrile to yield an intermediate benzyl bromide, which is subsequently converted to 3-formyl-4-nitrobenzonitrile. The final step involves the selective reduction of the aldehyde to the desired primary alcohol. This guide emphasizes safety, mechanistic rationale, and robust purification and characterization techniques to ensure high purity and reproducibility for researchers in synthetic chemistry and drug development.

Introduction and Synthetic Strategy

3-(Hydroxymethyl)-4-nitrobenzonitrile is a valuable trifunctional aromatic building block, featuring nitrile, nitro, and hydroxymethyl groups. This unique combination of functional groups makes it a versatile precursor for a wide range of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1]

The synthetic approach detailed herein is designed for reliability and scalability in a standard laboratory setting. It avoids harsh oxidizing agents that can lead to over-oxidation or side reactions with the sensitive nitro and nitrile groups. The two-stage strategy is as follows:

  • Stage 1: Synthesis of 3-Formyl-4-nitrobenzonitrile (Intermediate 2). This stage involves the selective oxidation of the benzylic methyl group of 3-methyl-4-nitrobenzonitrile (1 ). A common and effective method for this transformation is a radical-initiated benzylic bromination using N-Bromosuccinimide (NBS), followed by hydrolysis of the resulting benzyl bromide to the aldehyde (2 ). This avoids the use of heavy metal oxidants.[2]

  • Stage 2: Synthesis of 3-(Hydroxymethyl)-4-nitrobenzonitrile (Product 3). The intermediate aldehyde (2 ) is selectively reduced to the target primary alcohol (3 ) using sodium borohydride (NaBH₄). This reagent is chosen for its mild nature and high chemoselectivity, as it will not reduce the aromatic nitro group or the nitrile under the specified conditions.[3]

Reaction Scheme:

(Self-generated image, not from a search result)

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Example
3-Methyl-4-nitrobenzonitrile (1 )≥98% PuritySigma-Aldrich
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Acros Organics
Azobisisobutyronitrile (AIBN)Reagent Grade, 98%Alfa Aesar
Carbon Tetrachloride (CCl₄)ACS Grade, ≥99.5%Fisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS GradeVWR Chemicals
Sodium Borohydride (NaBH₄)≥98% PowderSigma-Aldrich
Methanol (MeOH)ACS Grade, ≥99.8%J.T.Baker
Ethyl Acetate (EtOAc)ACS GradeEMD Millipore
HexanesACS GradeMacron Fine Chem.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeWard's Science
Saturated aq. Ammonium Chloride (NH₄Cl)-Lab-prepared
Deionized Water (DI H₂O)-In-house supply

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, separatory funnel, rotary evaporator, Büchner funnel, glass fritted funnel, standard laboratory glassware, and a silica gel column for chromatography.

Stage 1: Synthesis of 3-Formyl-4-nitrobenzonitrile (2)
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-4-nitrobenzonitrile (1 ) (8.1 g, 50 mmol), N-Bromosuccinimide (NBS) (9.8 g, 55 mmol, 1.1 eq), and carbon tetrachloride (100 mL).

    • Rationale: CCl₄ is a classic non-polar solvent for radical reactions. NBS is the source of bromine radicals. An excess is used to ensure full consumption of the starting material.

  • Initiation: To the stirring suspension, add Azobisisobutyronitrile (AIBN) (0.41 g, 2.5 mmol, 0.05 eq) as a radical initiator.

  • Reflux: Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction progress can be monitored by TLC (20% EtOAc/Hexanes). The reaction is typically complete within 2-4 hours.

    • Rationale: Thermal decomposition of AIBN generates free radicals, which initiate the chain reaction for benzylic bromination.

  • Work-up (Part 1): Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid using a Büchner funnel and wash it with a small amount of cold CCl₄.

  • Hydrolysis: Transfer the filtrate (containing the crude benzyl bromide) to a 500 mL flask. Add 100 mL of water and 15 g of sodium bicarbonate. Stir the biphasic mixture vigorously at 60-70°C for 3-4 hours to hydrolyze the bromide to the aldehyde.

  • Work-up (Part 2): Cool the mixture to room temperature. Transfer it to a separatory funnel and separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield a crude solid. Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford 3-formyl-4-nitrobenzonitrile (2 ) as a solid. The expected yield is 70-80%.

Stage 2: Synthesis of 3-(Hydroxymethyl)-4-nitrobenzonitrile (3)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-formyl-4-nitrobenzonitrile (2 ) (7.04 g, 40 mmol) in methanol (80 mL). Cool the solution to 0°C in an ice bath.

    • Rationale: The reaction is performed at 0°C to control the rate of reaction and minimize potential side reactions. Methanol is an excellent solvent for both the substrate and the reducing agent.

  • Reduction: While stirring at 0°C, add sodium borohydride (NaBH₄) (0.76 g, 20 mmol, 0.5 eq) portion-wise over 15 minutes.[3]

    • Causality: NaBH₄ is a hydride donor. One equivalent can reduce four equivalents of an aldehyde. Using a stoichiometric excess is often unnecessary and can complicate the workup.

  • Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor the reaction by TLC until the starting aldehyde is consumed.[3]

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution at 0°C to decompose any excess NaBH₄.[3]

  • Work-up: Concentrate the mixture under vacuum to remove most of the methanol.[3] Add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to yield 3-(hydroxymethyl)-4-nitrobenzonitrile (3 ) as a pure solid. The expected yield is 90-98%.

Characterization

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally and compared with literature values.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the benzylic CH₂ protons, a triplet for the hydroxyl proton (which may exchange with D₂O), and three distinct aromatic protons in the AMX spin system.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include the benzylic carbon (~60-65 ppm), the nitrile carbon (~115-120 ppm), and six distinct aromatic carbons.

  • Purity: Should be ≥98% as determined by HPLC or NMR analysis.

Quantitative Data Summary

CompoundMol. Weight ( g/mol )Moles (mmol)Mass (g)Equivalents
Stage 1
3-Methyl-4-nitrobenzonitrile (1 )162.15508.11.0
N-Bromosuccinimide (NBS)177.98559.81.1
Azobisisobutyronitrile (AIBN)164.212.50.410.05
3-Formyl-4-nitrobenzonitrile (2 )176.13~37.5 (75%)~6.6-
Stage 2
3-Formyl-4-nitrobenzonitrile (2 )176.13407.041.0
Sodium Borohydride (NaBH₄)37.83200.760.5
3-(Hydroxymethyl)-4-nitrobenzonitrile (3 )178.15~38 (95%)~6.77-

Synthetic Workflow Diagram

Synthesis_Workflow cluster_stage1 Stage 1: Aldehyde Synthesis cluster_stage2 Stage 2: Alcohol Synthesis cluster_analysis Final Analysis Start 3-Methyl-4-nitrobenzonitrile (1) React1 Radical Bromination (NBS, AIBN, CCl₄, Reflux) Start->React1 Workup1 Filtration & Hydrolysis (aq. NaHCO₃) React1->Workup1 Purify1 Column Chromatography or Recrystallization Workup1->Purify1 Intermediate 3-Formyl-4-nitrobenzonitrile (2) Purify1->Intermediate React2 Reduction (NaBH₄, MeOH, 0°C) Intermediate->React2 Proceed with Intermediate Workup2 Quench (aq. NH₄Cl) & Extraction (EtOAc) React2->Workup2 Purify2 Recrystallization (EtOAc/Hexanes) Workup2->Purify2 Product 3-(Hydroxymethyl)-4-nitro- benzonitrile (3) Purify2->Product Analysis Characterization (NMR, MP, HPLC) Product->Analysis

Caption: Workflow for the two-stage synthesis of the target compound.

Safety and Handling Precautions

  • General: All operations should be conducted inside a certified chemical fume hood by trained personnel.[4] Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, must be worn at all times.

  • Nitroaromatic Compounds: Nitroaromatic compounds are toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[4] They are also potentially explosive, especially in the presence of contaminants or at elevated temperatures.[5] Avoid heating them unnecessarily.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Carbon Tetrachloride (CCl₄): This is a toxic and environmentally hazardous solvent. It is a suspected carcinogen. Use with extreme caution and ensure proper waste disposal procedures are followed.

  • Sodium Borohydride (NaBH₄): This reagent is flammable and reacts with water and acids to produce flammable hydrogen gas. Add it in portions and quench it carefully at low temperatures.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.[6] Do not pour any chemical waste down the drain.[6]

References

  • Benchchem. (n.d.). Technical Guide: Safety, Handling, and Data for 1-Butyl-4-(2-nitro-ethyl)-benzene and Related Nitroaromatic Compounds.
  • Filo. (2025, September 30). Chemical reaction of p-nitrotoluene undergoing Etard reaction What is th...
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitrophenol.
  • ChemicalCell. (n.d.). 3-(Hydroxymethyl)-4-Nitro-Benzonitrile CAS NO 90178-81-7. Retrieved from [Link]

  • Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (n.d.). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction.
  • ResearchGate. (n.d.). Modeled oxidation reactions of 2-nitrotoluene (R1 = NO2, R2 = H) and.... Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Oxidation of 4-Nitrotoluene to 4-Nitrobenzoic Acid.
  • ResearchGate. (n.d.). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • LOCKSS. (2006, November 17). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. Retrieved from [Link]

  • (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile | C7H4N2O3 | CID 76758. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • Google Patents. (n.d.). CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof.
  • Google Patents. (n.d.). WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • PubChem. (n.d.). 3-Methyl-4-nitrobenzonitrile | C8H6N2O2 | CID 2801434. Retrieved from [Link]

  • (n.d.). Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile-Magical Power of Quantum Mechanics-Chemistry.

Sources

Application Note: Synthesis and Characterization of 3-(Hydroxymethyl)-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Development Scientists, and Pharmaceutical Researchers. Compound: 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS: 90178-81-7)

Introduction & Strategic Rationale

3-(Hydroxymethyl)-4-nitrobenzonitrile is a highly versatile, multi-functionalized aromatic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. The molecule features three distinct reactive handles: a cyano group (-C≡N) suitable for tetrazole formation or reduction, a strongly electron-withdrawing nitro group (-NO2) that can be reduced to an aniline for cross-coupling, and a hydroxymethyl group (-CH2OH) primed for oxidation, etherification, or substitution[2].

Direct hydroxymethylation of 4-nitrobenzonitrile is synthetically challenging due to the deactivating nature of the nitro and cyano groups, which inhibit electrophilic aromatic substitution. Therefore, the most robust, scalable, and self-validating approach utilizes 3-methyl-4-nitrobenzonitrile as the starting material. The protocol below outlines a three-step sequence: Wohl-Ziegler radical bromination, followed by acetate substitution, and mild methanolysis to yield the target alcohol. This indirect oxygenation prevents the competitive hydrolysis of the sensitive nitrile group that would occur under harsh direct-hydroxylation conditions.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and physicochemical data for the optimized three-step workflow.

CompoundRoleMW ( g/mol )EquivalentsMass/VolSafety / Notes
3-Methyl-4-nitrobenzonitrile Starting Material162.151.0016.2 gIrritant; handle in fume hood
N-Bromosuccinimide (NBS) Brominating Agent177.981.1019.6 gCorrosive; light-sensitive
AIBN Radical Initiator164.210.050.82 gToxic; thermal hazard
Sodium Acetate (NaOAc) Nucleophile82.031.5012.3 gAnhydrous required
Potassium Carbonate (K₂CO₃) Base (Methanolysis)138.210.202.76 gHygroscopic
3-(Hydroxymethyl)-4-nitrobenzonitrile Target Product 178.14 - ~14.2 g CAS 90178-81-7 [3]

Experimental Protocols

Step 1: Wohl-Ziegler Bromination

Objective: Selective benzylic functionalization of 3-methyl-4-nitrobenzonitrile.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Reagent Addition: Dissolve 3-methyl-4-nitrobenzonitrile (16.2 g, 100 mmol) in 200 mL of anhydrous acetonitrile (MeCN).

  • Initiation: Add N-Bromosuccinimide (19.6 g, 110 mmol) and Azobisisobutyronitrile (AIBN) (0.82 g, 5 mmol).

    • Expert Insight: Acetonitrile is preferred over traditional carbon tetrachloride (CCl₄) due to modern green chemistry mandates. The slightly polar solvent stabilizes the transition state without quenching the radical chain reaction.

  • Reaction: Heat the mixture to gentle reflux (80-82 °C) under argon for 4-6 hours. Monitor via TLC (Hexanes:EtOAc 4:1) until the starting material is consumed.

  • Workup: Cool to 0 °C to precipitate succinimide. Filter the solid and concentrate the filtrate under reduced pressure. The crude 3-(bromomethyl)-4-nitrobenzonitrile is used directly in the next step to minimize exposure to this alkylating agent.

Step 2: Acetate Substitution

Objective: Conversion of the benzylic bromide to an ester to prevent nitrile hydrolysis.

  • Setup: Transfer the crude bromide to a 250 mL flask.

  • Solvation: Dissolve in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Nucleophilic Attack: Add anhydrous Sodium Acetate (12.3 g, 150 mmol).

    • Expert Insight: Direct hydrolysis of the bromide using aqueous NaOH is strongly discouraged. The strongly basic aqueous conditions would cause competitive hydrolysis of the benzonitrile to a benzamide or benzoic acid. Acetate acts as a mild, selective oxygen nucleophile.

  • Reaction: Stir at 60 °C for 3 hours.

  • Workup: Quench with 200 mL of distilled water and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 3-(acetoxymethyl)-4-nitrobenzonitrile.

Step 3: Mild Methanolysis

Objective: Cleavage of the acetate protecting group to reveal the final hydroxymethyl moiety.

  • Setup: Dissolve the crude acetate in 150 mL of anhydrous Methanol.

  • Catalysis: Add Potassium Carbonate (2.76 g, 20 mmol).

    • Expert Insight: K₂CO₃ in methanol generates trace methoxide, which rapidly transesterifies the acetate to methyl acetate, liberating the benzylic alcohol. This catalytic approach is sufficiently mild to leave the cyano and nitro groups completely intact.

  • Reaction: Stir at room temperature for 1.5 hours.

  • Purification: Neutralize the mixture with 1M HCl to pH 7. Concentrate the methanol in vacuo. Partition the residue between water and Dichloromethane (DCM). Dry the organic layer, concentrate, and recrystallize the residue from Toluene/Heptane to afford 3-(Hydroxymethyl)-4-nitrobenzonitrile as a pale yellow solid[3].

Synthetic Workflow Visualization

SyntheticWorkflow SM 3-Methyl-4-nitrobenzonitrile (Starting Material) Step1 Step 1: Radical Bromination (NBS, AIBN, MeCN, 80°C) SM->Step1 Int1 3-(Bromomethyl)-4-nitrobenzonitrile (Intermediate 1) Step1->Int1  Benzylic Activation Step2 Step 2: Acetate Substitution (NaOAc, DMF, 60°C) Int1->Step2 Int2 3-(Acetoxymethyl)-4-nitrobenzonitrile (Intermediate 2) Step2->Int2  S_N2 Displacement Step3 Step 3: Mild Methanolysis (K2CO3, MeOH, 25°C) Int2->Step3 Product 3-(Hydroxymethyl)-4-nitrobenzonitrile (Target API Intermediate) Step3->Product  Transesterification

Fig 1: Three-step synthetic workflow for 3-(Hydroxymethyl)-4-nitrobenzonitrile.

References

  • Benchchem. "3-(Hydroxymethyl)-4-nitrobenzonitrile|90178-81-7". Benchchem Product Catalog.
  • CymitQuimica. "CAS 90178-81-7: Benzonitrile, 3-(hydroxymethyl)-4-nitro-". CymitQuimica Database.
  • ChemicalCell. "3-(Hydroxymethyl)-4-Nitro-Benzonitrile CAS NO 90178-81-7". ChemicalCell Intermediates.

Sources

Application Notes and Protocols: Strategic Synthesis of a Key Biphenyl Intermediate for CETP Inhibitors Utilizing 3-(Hydroxymethyl)-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of CETP Inhibition in Cardiovascular Disease and the Importance of Advanced Synthetic Intermediates

Cholesteryl ester transfer protein (CETP) has emerged as a significant therapeutic target in the management of dyslipidemia and the prevention of atherosclerotic cardiovascular disease. CETP facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic very-low-density and low-density lipoproteins (VLDL and LDL), thereby contributing to the development of atherosclerosis[1]. Inhibition of CETP has been shown to increase HDL cholesterol levels and decrease LDL cholesterol, a profile associated with reduced cardiovascular risk[2].

Anacetrapib, a potent CETP inhibitor, features a complex substituted biphenyl oxazolidinone structure[3][4]. The synthesis of such intricate molecules necessitates efficient and scalable access to key structural fragments. This guide details a strategic synthetic pathway for a crucial biphenyl intermediate, a cornerstone in the synthesis of anacetrapib and related CETP inhibitors. Our approach leverages the versatile chemical scaffold of 3-(hydroxymethyl)-4-nitrobenzonitrile, demonstrating its utility as a readily available starting material for the construction of highly functionalized aromatic systems.

The rationale behind this synthetic strategy is to transform the functional groups of 3-(hydroxymethyl)-4-nitrobenzonitrile in a stepwise manner to build the requisite substitution pattern of the target biphenyl intermediate. This involves the reduction of the nitro group, conversion of the resulting amine to a trifluoromethyl group via a Sandmeyer-type reaction, transformation of the hydroxymethyl group into a reactive benzylic halide, and finally, the construction of the biphenyl core through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy Overview

The overall synthetic workflow is designed as a multi-step process, with each step optimized for yield and purity, ensuring the final intermediate is suitable for downstream applications in drug development.

Synthetic_Workflow A 3-(Hydroxymethyl)-4-nitrobenzonitrile B 3-(Hydroxymethyl)-4-aminobenzonitrile A->B Nitro Reduction C 3-(Hydroxymethyl)-4-aminobenzoic acid B->C Nitrile Hydrolysis D 3-(Hydroxymethyl)-4-(trifluoromethyl)aniline C->D Trifluoromethylation E 1-(Bromomethyl)-2-(trifluoromethyl)-4-nitrobenzene D->E Sandmeyer & Halogenation F Key Biphenyl Intermediate E->F Suzuki Coupling

Caption: Overall workflow for the synthesis of the key biphenyl intermediate.

Part 1: Synthesis of the Trifluoromethyl-Substituted Aryl Bromide

This part focuses on the transformation of 3-(hydroxymethyl)-4-nitrobenzonitrile into a key aryl bromide intermediate bearing the critical trifluoromethyl substituent.

Step 1.1: Reduction of the Nitro Group

The initial step involves the selective reduction of the nitro group to an amine. This transformation is crucial for the subsequent Sandmeyer reaction.

Protocol 1: Catalytic Hydrogenation

  • Reaction Setup: To a solution of 3-(hydroxymethyl)-4-nitrobenzonitrile (1.0 eq) in ethanol in a high-pressure hydrogenation vessel, add Palladium on carbon (10% w/w, 0.05 eq).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(hydroxymethyl)-4-aminobenzonitrile as a solid, which can be used in the next step without further purification.

Parameter Value Reference
Starting Material3-(Hydroxymethyl)-4-nitrobenzonitrileN/A
ReagentH₂, 10% Pd/CGeneral Knowledge
SolventEthanolGeneral Knowledge
TemperatureRoom TemperatureGeneral Knowledge
Pressure50 psiGeneral Knowledge
Typical Yield>95%Estimated
Step 1.2: Sandmeyer-Type Trifluoromethylation

This critical step introduces the trifluoromethyl group onto the aromatic ring. This is achieved via a Sandmeyer-type reaction on the corresponding diazonium salt derived from the aniline synthesized in the previous step. Recent advancements in Sandmeyer trifluoromethylation offer mild and efficient protocols[3][5][6][7][8].

Protocol 2: One-Pot Diazotization and Trifluoromethylation

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-(hydroxymethyl)-4-aminobenzonitrile (1.0 eq) in a mixture of acetonitrile and water.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath and add tert-butyl nitrite (1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Trifluoromethylation: In a separate flask, prepare a solution of a suitable trifluoromethyl source, such as potassium trifluoroacetate or a commercially available trifluoromethylating agent, and a copper(I) catalyst (e.g., CuBr) in a polar aprotic solvent like DMF.

  • Reaction: Slowly add the freshly prepared diazonium salt solution to the trifluoromethylating mixture at 0-5 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 3-(hydroxymethyl)-4-(trifluoromethyl)benzonitrile.

Parameter Value Reference
Starting Material3-(Hydroxymethyl)-4-aminobenzonitrileN/A
Reagentst-BuONO, CF₃ source, Cu(I) salt[5][8]
SolventsAcetonitrile, Water, DMF[7]
Temperature0 °C to Room Temperature[3]
Typical Yield60-70%Estimated
Step 1.3: Conversion of Hydroxymethyl to Benzyl Bromide

The hydroxymethyl group is converted to a more reactive benzyl bromide, making the molecule an ideal substrate for the subsequent Suzuki coupling.

Protocol 3: Bromination with Phosphorus Tribromide

  • Reaction Setup: Dissolve 3-(hydroxymethyl)-4-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

  • Bromination: Cool the solution to 0 °C and add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by pouring it onto ice water. Extract the product with diethyl ether.

  • Isolation: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(bromomethyl)-4-(trifluoromethyl)benzonitrile.

Parameter Value Reference
Starting Material3-(Hydroxymethyl)-4-(trifluoromethyl)benzonitrileN/A
ReagentPBr₃General Knowledge
SolventDiethyl etherGeneral Knowledge
Temperature0 °C to Room TemperatureGeneral Knowledge
Typical Yield85-95%Estimated

Part 2: Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis

This part describes the crucial C-C bond formation to construct the biphenyl core of the target intermediate.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System A 3-(Bromomethyl)-4-(trifluoromethyl)benzonitrile Aryl Bromide E 2-((4-Fluoro-2-methoxy-5-isopropylphenyl)methyl)-5-(trifluoromethyl)benzonitrile Key Biphenyl Intermediate A->E Suzuki-Miyaura Coupling B 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid Boronic Acid B->E Suzuki-Miyaura Coupling C Pd(PPh₃)₄ Palladium Catalyst C->E Suzuki-Miyaura Coupling D K₂CO₃ Base D->E Suzuki-Miyaura Coupling

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids[9][10][11].

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-(bromomethyl)-4-(trifluoromethyl)benzonitrile (1.0 eq), 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid (1.1 eq)[12][13], a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford the desired biphenyl intermediate, 2-((4-fluoro-2-methoxy-5-isopropylphenyl)methyl)-5-(trifluoromethyl)benzonitrile.

Parameter Value Reference
Aryl Halide3-(Bromomethyl)-4-(trifluoromethyl)benzonitrileN/A
Boronic Acid4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid[12][13]
CatalystPd(PPh₃)₄[9][11]
BaseK₂CO₃[10]
SolventToluene/Water[9]
Temperature80-90 °C[11]
Typical Yield70-85%Estimated

Conclusion and Future Perspectives

This guide provides a comprehensive and technically detailed synthetic route for a key biphenyl intermediate of CETP inhibitors, starting from the readily accessible 3-(hydroxymethyl)-4-nitrobenzonitrile. The described protocols are based on well-established and reliable chemical transformations, offering a practical approach for researchers in medicinal chemistry and drug development. The modularity of this synthetic strategy allows for the potential generation of a library of biphenyl analogues for structure-activity relationship (SAR) studies by varying the boronic acid coupling partner. Further optimization of reaction conditions and scale-up studies will be essential for the application of this route in a process chemistry setting.

References

  • Sandmeyer reaction. In Wikipedia. Retrieved March 13, 2026, from [Link]

  • The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).
  • Copper-promoted Sandmeyer trifluoromethylation reaction. (2013, June 12). PubMed. Retrieved from [Link]

  • Wang, X., et al. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Journal of the American Chemical Society, 135(28), 10330–10333.
  • Synthesis of anacetrapib through Ru-catalyzed C–H arylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for synthesizing a CETP inhibitor. (2015, September 29). Google Patents.
  • From Azides to Nitriles. A Novel Fast Transformation Made Possible by BrF3. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Synthetic method of anacetrapib chiral intermediate. (2020, March 17). Google Patents.
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023, June 13). ACS Publications. Retrieved from [Link]

  • Synthesis of stable isotope labeled anacetrapib, its major metabolites and [(14) C ... (2013, July 9). PubMed. Retrieved from [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023, June 13). ACS Publications. Retrieved from [Link]

  • Merck's synthetic approach to anacetrapib via C–H functionalization. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Bromo-4-methylbenzonitrile. (n.d.). PMC. Retrieved from [Link]

  • Suzuki reaction. In Wikipedia. Retrieved March 13, 2026, from [Link]

  • The preparation method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of CF3-Containing Linear Nitriles from α-(Trifluoromethyl)styrenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride. (n.d.). Google Patents.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved from [Link]content/articlelanding/2016/ra/c6ra00898a)

Sources

Application Note: 3-(Hydroxymethyl)-4-nitrobenzonitrile in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7) is a highly versatile, multi-functionalized aromatic building block extensively utilized in pharmaceutical research and advanced organic synthesis[1]. The molecule presents three orthogonal reactive sites that make it highly valuable for fragment-based drug discovery (FBDD) and complex scaffold generation:

  • Hydroxymethyl Group (-CH₂OH): Primed for oxidation to an aldehyde (yielding 3-formyl-4-nitrobenzonitrile, CAS 90178-82-8)[2] or conversion into a halide/pseudohalide for nucleophilic substitution.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that can be selectively reduced to an aniline derivative, enabling intramolecular cyclizations to form privileged heterocyclic scaffolds like indazoles, quinazolines, and isoindolines[3].

  • Nitrile Group (-CN): Can participate in Pinner reactions, be hydrolyzed to amides/carboxylic acids, or undergo [3+2] cycloadditions to form tetrazoles.

Because these functional groups can be manipulated independently under specific conditions, this compound serves as a critical node in divergent synthetic pathways for developing new therapeutic agents[4].

Mechanistic Pathways and Synthetic Divergence

The strategic value of 3-(Hydroxymethyl)-4-nitrobenzonitrile lies in its capacity for selective functionalization without cross-reactivity.

  • Pathway A: Selective Oxidation Oxidizing the primary alcohol to an aldehyde generates 3-formyl-4-nitrobenzonitrile. This requires mild conditions (e.g., Dess-Martin Periodinane or MnO₂) to prevent over-oxidation to the carboxylic acid and to avoid hydrolyzing the sensitive nitrile group[5]. The resulting formyl group is an excellent electrophile for reductive aminations, allowing the attachment of various pharmacophoric amines.

  • Pathway B: Halogenation / Activation Converting the hydroxyl group to a bromide (using PBr₃ or Appel conditions) yields 3-bromomethyl-4-nitrobenzonitrile. This transforms the benzylic position into a potent electrophile for Sₙ2 displacements by N, O, or S nucleophiles.

  • Pathway C: Nitro Reduction Catalytic hydrogenation (e.g., Pd/C, H₂) or mild chemical reduction (e.g., Fe/NH₄Cl) reduces the nitro group to an amine. If the benzylic position has been previously functionalized with an electrophile, this newly formed aniline will spontaneously undergo intramolecular cyclization, yielding bicyclic heteroaromatics[3].

DivergentSynthesis A 3-(Hydroxymethyl)- 4-nitrobenzonitrile B 3-Formyl- 4-nitrobenzonitrile A->B Mild Oxidation (DMP / MnO2) C 3-Bromomethyl- 4-nitrobenzonitrile A->C Bromination (PBr3 / Appel) D 2-Amino-5-cyano- benzyl alcohol A->D Nitro Reduction (Pd/C, H2) E Reductive Amination (Secondary Amines) B->E F SN2 Displacement (Alkyl Amines/Ethers) C->F G Intramolecular Cyclization (Indazoles/Quinazolines) D->G

Figure 1: Divergent synthetic pathways from 3-(Hydroxymethyl)-4-nitrobenzonitrile.

Quantitative Data: Functional Group Transformations

The following table summarizes the optimized reaction parameters and expected yields for the primary transformations of 3-(Hydroxymethyl)-4-nitrobenzonitrile.

TransformationTarget CompoundReagents & ConditionsReaction TimeExpected YieldCausality / Rationale
Oxidation 3-Formyl-4-nitrobenzonitrileDMP (1.1 eq), DCM, 0 °C to RT2 h88 - 92%DMP provides mild, anhydrous oxidation, preventing nitrile hydrolysis and over-oxidation.
Bromination 3-Bromomethyl-4-nitrobenzonitrilePBr₃ (1.2 eq), THF, 0 °C3 h80 - 85%PBr₃ selectively converts the alcohol to a bromide without reducing the nitro group.
Reduction 2-Amino-5-cyano-benzyl alcoholFe (5 eq), NH₄Cl (aq), EtOH, 80 °C4 h75 - 80%Mild dissolving metal reduction prevents the hydrogenolysis of the benzylic C-O bond[3].

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring) and specific quenching mechanisms are embedded to ensure safety and high fidelity of the chemical output.

Protocol A: Selective Oxidation to 3-Formyl-4-nitrobenzonitrile

Objective: Convert the primary alcohol to an aldehyde while preserving the nitro and nitrile moieties.

Reagents:

  • 3-(Hydroxymethyl)-4-nitrobenzonitrile (1.0 eq, 10 mmol, 1.78 g)

  • Dess-Martin Periodinane (DMP) (1.1 eq, 11 mmol, 4.66 g)

  • Anhydrous Dichloromethane (DCM) (50 mL)

  • Saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask. Add 3-(Hydroxymethyl)-4-nitrobenzonitrile (1.78 g) and dissolve in 50 mL of anhydrous DCM under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the DMP addition and prevents oxidative cleavage.

  • Reagent Addition: Add DMP (4.66 g) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (lower Rf) should completely convert to a new, UV-active spot (higher Rf).

  • Quenching (Critical Step): Dilute the reaction with an additional 50 mL of DCM. Pour the mixture into a rapidly stirring 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃ (100 mL total). Stir vigorously for 30 minutes. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble iodinanes, while NaHCO₃ neutralizes the acetic acid byproduct, preventing product degradation.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to afford 3-formyl-4-nitrobenzonitrile as a solid.

ProtocolA Step1 1. Dissolution 10 mmol SM in 50 mL anhydrous DCM under N2 Step2 2. Cooling & Addition Cool to 0°C, add 1.1 eq DMP portion-wise Step1->Step2 Step3 3. Reaction Stir at RT for 2 hours (Monitor by TLC) Step2->Step3 Step4 4. Biphasic Quench Add 1:1 Sat. NaHCO3 / Na2S2O3, stir 30 min Step3->Step4 Step5 5. Workup Extract with DCM, wash with brine, dry over Na2SO4 Step4->Step5 Result Product 3-Formyl-4-nitrobenzonitrile (Yield: ~90%) Step5->Result

Figure 2: Step-by-step workflow for the synthesis of 3-Formyl-4-nitrobenzonitrile.

Protocol B: Reductive Amination for Pharmacophore Linking

Objective: Utilize the newly formed 3-formyl-4-nitrobenzonitrile to attach a secondary amine, a common step in synthesizing kinase inhibitors[6].

Reagents:

  • 3-Formyl-4-nitrobenzonitrile (1.0 eq, 5 mmol, 0.88 g)

  • Target Secondary Amine (e.g., morpholine or piperidine derivative) (1.2 eq, 6 mmol)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq, 7.5 mmol, 1.59 g)

  • 1,2-Dichloroethane (DCE) (30 mL)

  • Glacial Acetic Acid (catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Imine Formation: In a 100 mL flask, dissolve 3-formyl-4-nitrobenzonitrile (0.88 g) and the target amine in 30 mL of DCE. Add a catalytic amount of glacial acetic acid. Stir at RT for 1 hour. Causality: Acetic acid acts as a Brønsted acid catalyst, accelerating the formation of the intermediate iminium ion.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.59 g) portion-wise. Causality: STAB is chosen over NaBH₄ because it is milder and selectively reduces iminium ions without reducing the nitro or nitrile groups.

  • Reaction: Stir at RT for 12 hours.

  • Quenching & Workup: Quench the reaction with 1N NaOH (20 mL) to basify the mixture and break down boron complexes. Extract with DCM (3 x 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel chromatography (DCM:MeOH gradient) to yield the functionalized benzylamine derivative.

References

  • Benchchem. "3-(Hydroxymethyl)-4-nitrobenzonitrile | 90178-81-7". Benchchem. 1

  • Benchchem. "Significance of Hydroxymethyl and Nitro Functional Groups in Organic Synthesis Research". Benchchem. 4

  • Echemi. "90178-82-8, 3-Formyl-4-nitrobenzonitrile Formula". Echemi. 2

  • Sigma-Aldrich. "3-Formyl-4-nitrobenzonitrile | 90178-82-8". Sigma-Aldrich.Link

  • ChemScene. "90178-82-8 | 3-Formyl-4-nitrobenzonitrile". ChemScene. 5

  • Sharma, U. et al. "US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines". Google Patents. 3

  • Rusu, G. et al. "EP 1 542 989 B1 - Protein Tyrosine Kinase Inhibitors". Googleapis/European Patent Office. 6

Sources

The Strategic Utility of 3-(Hydroxymethyl)-4-nitrobenzonitrile in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Complex Heterocycles

In the landscape of medicinal chemistry and drug development, the quest for novel molecular architectures with potent biological activities is perpetual. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the development of efficient synthetic routes to these scaffolds is of paramount importance. 3-(Hydroxymethyl)-4-nitrobenzonitrile has emerged as a highly valuable and versatile starting material for the construction of a variety of heterocyclic systems, including indazoles and quinolines. Its unique arrangement of functional groups—a hydroxymethyl, a nitro, and a cyano group on a benzene ring—provides a rich platform for a diverse array of chemical transformations. The ortho-positioning of the hydroxymethyl and nitro groups is particularly strategic, enabling intramolecular cyclization reactions to form fused heterocyclic rings, a common motif in biologically active molecules. This guide provides an in-depth exploration of the application of 3-(hydroxymethyl)-4-nitrobenzonitrile in the synthesis of indazole and quinoline derivatives, complete with detailed experimental protocols and mechanistic insights.

Core Synthetic Strategy: The Gateway to Heterocyclic Diversity

The central strategy for harnessing the synthetic potential of 3-(hydroxymethyl)-4-nitrobenzonitrile involves a two-stage approach. The first stage is the selective oxidation of the benzylic alcohol to the corresponding aldehyde, yielding the key intermediate, 4-nitro-3-cyanobenzaldehyde. This transformation unlocks the reactivity of the benzylic position for subsequent condensation and cyclization reactions. The second stage involves the reductive cyclization of the nitro group with a suitably positioned functional group, which is introduced via the aldehyde. This powerful strategy allows for the construction of various heterocyclic cores.

G A 3-(Hydroxymethyl)-4-nitrobenzonitrile B Oxidation A->B [O] C 4-Nitro-3-cyanobenzaldehyde (Key Intermediate) B->C D Condensation with Amines C->D R-NH2 G Reductive Cyclization of Nitro and Cyano Groups C->G Zn/AcOH E Reductive Cyclization D->E e.g., P(n-Bu)3 F Indazole Derivatives E->F H Quinoline Derivatives G->H

Figure 1. General synthetic workflow illustrating the central role of 4-nitro-3-cyanobenzaldehyde in the synthesis of indazole and quinoline derivatives from 3-(hydroxymethyl)-4-nitrobenzonitrile.

Part 1: Synthesis of 3-Cyano-2-aryl-2H-indazoles

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anti-tumor properties.[1] The synthesis of 3-cyano-2-aryl-2H-indazoles from 3-(hydroxymethyl)-4-nitrobenzonitrile proceeds through a three-step sequence: oxidation to the aldehyde, condensation with an aniline, and a subsequent Cadogan reductive cyclization.

Step 1: Oxidation of 3-(Hydroxymethyl)-4-nitrobenzonitrile to 4-Nitro-3-cyanobenzaldehyde

The selective oxidation of the primary alcohol in the presence of a nitro and a cyano group requires mild and specific conditions to avoid over-oxidation or side reactions. While various oxidizing agents can be employed for the conversion of benzyl alcohols to benzaldehydes, the presence of the electron-withdrawing nitro group can influence the reaction rate.[2][3] A reliable method involves the use of ferric nitrate, which has been shown to be effective for the oxidation of benzylic alcohols under mild conditions.[1][2]

Protocol 1: Synthesis of 4-Nitro-3-cyanobenzaldehyde

Parameter Value
Reactants 3-(Hydroxymethyl)-4-nitrobenzonitrile, Ferric nitrate nonahydrate
Solvent Acetonitrile
Temperature Reflux (approx. 82 °C)
Reaction Time 4-6 hours
Work-up Aqueous work-up with ethyl acetate extraction
Purification Column chromatography
Expected Yield 70-80%

Detailed Procedure:

  • To a solution of 3-(hydroxymethyl)-4-nitrobenzonitrile (1.0 eq) in acetonitrile, add ferric nitrate nonahydrate (1.5 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-nitro-3-cyanobenzaldehyde as a solid.

Step 2 & 3: One-Pot Condensation and Cadogan Reductive Cyclization

The synthesized 4-nitro-3-cyanobenzaldehyde serves as the precursor for the construction of the indazole ring. A one-pot procedure involving the condensation with an aniline followed by a Cadogan reductive cyclization offers an efficient route to 2-aryl-2H-indazoles.[3] The Cadogan reaction is a classic method for the synthesis of N-heterocycles from nitroaromatic compounds using phosphines or phosphites as reducing agents.[4] The compatibility of the cyano group under these conditions is a key consideration.

G A 4-Nitro-3-cyanobenzaldehyde C Condensation A->C B Aniline (Ar-NH2) B->C D ortho-Imino-nitrobenzene Intermediate C->D F Cadogan Reductive Cyclization D->F E Tri-n-butylphosphine (P(n-Bu)3) E->F G 3-Cyano-2-aryl-2H-indazole F->G

Figure 2. Reaction workflow for the one-pot synthesis of 3-cyano-2-aryl-2H-indazoles from 4-nitro-3-cyanobenzaldehyde.

Protocol 2: Synthesis of 3-Cyano-2-phenyl-2H-indazole

Parameter Value
Reactants 4-Nitro-3-cyanobenzaldehyde, Aniline, Tri-n-butylphosphine
Solvent Isopropanol
Temperature 80 °C
Reaction Time 12-16 hours
Work-up Direct precipitation or extraction
Purification Recrystallization or column chromatography
Expected Yield 60-75%

Detailed Procedure:

  • In a round-bottom flask, dissolve 4-nitro-3-cyanobenzaldehyde (1.0 eq) and aniline (1.1 eq) in isopropanol.

  • Add tri-n-butylphosphine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-cyano-2-phenyl-2H-indazole.

Part 2: Synthesis of 2-Amino-7-cyanoquinolines

Quinoline and its derivatives are another important class of heterocyclic compounds with a wide range of pharmacological applications, including antimalarial, antibacterial, and anticancer activities.[5][6] The synthesis of a 2-amino-7-cyanoquinoline derivative from 3-(hydroxymethyl)-4-nitrobenzonitrile can be achieved through an initial oxidation to 4-nitro-3-cyanobenzaldehyde, followed by a one-pot reductive cyclization of the nitro and cyano groups in the presence of an active methylene compound, mediated by zinc in acetic acid.[7]

One-Pot Reductive Cyclization for 2-Amino-7-cyanoquinoline Synthesis

This elegant one-pot reaction leverages the reducing power of zinc in acetic acid to concurrently reduce the nitro group to an amine and induce a cyclization involving the ortho-cyano group and an in-situ formed enamine from an active methylene compound.

G A 4-Nitro-3-cyanobenzaldehyde D Reductive Cyclization A->D B Active Methylene Compound (e.g., Malononitrile) B->D C Zinc (Zn), Acetic Acid (AcOH) C->D E 2-Amino-7-cyanoquinoline Derivative D->E

Figure 3. Workflow for the one-pot synthesis of a 2-amino-7-cyanoquinoline derivative.

Protocol 3: Synthesis of 2-Amino-3,7-dicyanoquinoline

Parameter Value
Reactants 4-Nitro-3-cyanobenzaldehyde, Malononitrile, Zinc dust
Solvent Acetic Acid
Temperature Room temperature to 60 °C
Reaction Time 2-4 hours
Work-up Neutralization and filtration
Purification Recrystallization
Expected Yield 65-75%

Detailed Procedure:

  • To a stirred solution of 4-nitro-3-cyanobenzaldehyde (1.0 eq) and malononitrile (1.2 eq) in glacial acetic acid, add zinc dust (4.0 eq) portion-wise at room temperature. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to 60 °C for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until a precipitate is formed.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or an appropriate solvent system to obtain pure 2-amino-3,7-dicyanoquinoline.

Conclusion: A Gateway to Chemical Innovation

3-(Hydroxymethyl)-4-nitrobenzonitrile stands out as a strategically functionalized starting material that provides a reliable and versatile entry point for the synthesis of complex, biologically relevant heterocyclic compounds. The protocols detailed herein for the synthesis of 3-cyano-2-aryl-2H-indazoles and 2-amino-7-cyanoquinolines showcase the power of a systematic synthetic approach that leverages a key intermediate, 4-nitro-3-cyanobenzaldehyde. By understanding the underlying reaction mechanisms and carefully selecting reagents and conditions, researchers can efficiently construct diverse molecular scaffolds, paving the way for the discovery of new therapeutic agents and functional materials. The methodologies presented are robust and can likely be adapted to a wider range of substrates, further expanding the synthetic utility of this valuable building block.

References

  • Selective photooxidation of ortho-substituted benzyl alcohols and the catalytic role of ortho-methoxybenzaldehyde. (2016). Khalifa University. [Link]

  • Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. (2016). HETEROCYCLES, 92(3), 521. [Link]

  • Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. (2020). Frontiers in Chemistry. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. (2014). Organic Letters, 16(11), 3114–3117. [Link]

  • Selective oxidation of benzyl alcohol by two phase electrolysis using nitrate as mediator. Royal Society of Chemistry. [Link]

  • Synthesis of 2-Arylamino-3-cyanoquinolines via A Cascade Reaction Through Nitrilium Intermediate. (2020). Organic & Biomolecular Chemistry, 18(1), 127-131. [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019). PMC. [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (2022). Connect Journals. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20927–20956. [Link]

Sources

Application Note: 3-(Hydroxymethyl)-4-nitrobenzonitrile as a Bifunctional Building Block in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of smart materials requires precursors that offer both precise stimulus-responsiveness and versatile synthetic handles. 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7)[1] has emerged as a critical bifunctional building block in materials science. Structurally, it combines the classic ortho-nitrobenzyl (oNB) alcohol motif—renowned for its photolabile properties—with a strongly electron-withdrawing and synthetically versatile cyano (-CN) group.

This application note provides an authoritative guide for researchers and materials scientists on utilising this compound. We detail the mechanistic causality behind its reactivity, present quantitative photophysical data, and outline self-validating protocols for synthesising photoresponsive polymers and functionalised Metal-Organic Frameworks (MOFs).

Mechanistic Insights: The Bifunctional Advantage

The Photochemical Engine: o-Nitrobenzyl Cleavage

The o-nitrobenzyl group is a cornerstone of optochemical biology and photoresponsive materials[2]. Upon irradiation with UV light (typically 365 nm), oNB esters undergo a Norrish Type II intramolecular hydrogen abstraction. The excited nitro group abstracts a proton from the benzylic position, forming a transient aci-nitro intermediate. Subsequent rearrangement yields a hemiacetal, which rapidly collapses in water or ambient moisture to release the free carboxylic acid and an o-nitrosobenzaldehyde byproduct[3].

The Role of the Cyano Substituent

While the photolysis mechanism of oNB esters is well-established, recent kinetic analyses demonstrate that aromatic ring substituents profoundly influence the reaction rate and absorption profile[4]. The cyano group in 3-(hydroxymethyl)-4-nitrobenzonitrile serves two pivotal roles:

  • Electronic Tuning: As a strong electron-withdrawing group (EWG), the para-cyano moiety (relative to the nitro group) alters the electron density of the aromatic ring. This modulates the pKa of the intermediate species and can accelerate the initial hydrogen abstraction step compared to sterically hindered or electron-donating substituents[4].

  • Orthogonal Reactivity: The nitrile group provides an orthogonal handle for post-polymerisation modification or ligand synthesis (e.g., conversion to a tetrazole or amidine) without interfering with the esterification of the hydroxymethyl group.

Photolysis A Cyano-oNB Ester (Stable) B aci-Nitro Intermediate (Transient) A->B hν (UV Light) Norrish Type II C Hemiacetal (Unstable) B->C Proton Transfer D Cleaved Polymer (Free Acid) C->D Cleavage E o-Nitrosobenzaldehyde Byproduct C->E Cleavage

Figure 1: Photochemical cleavage pathway of the cyano-substituted o-nitrobenzyl ester.

Quantitative Data: Substituent Effects on Photolysis

Understanding how the cyano group compares to other standard oNB derivatives is critical for material selection. The table below summarises the comparative photophysical properties based on recent kinetic studies of substituted oNB esters[4].

Modifying SubstituentAbsorption Maximum (λmax)Relative Photolysis Rate (krel)Primary Material Science Advantage
None (Standard oNB) ~320 nm1.0x (Baseline)Simple synthesis; baseline biocompatibility.
Methoxy (-OCH₃) ~345 nm0.6x - 0.8xRed-shifted absorption for deeper tissue penetration.
Cyano (-CN) [Target] ~310 nm1.2x - 1.5xAccelerated cleavage kinetics; orthogonal click-chemistry handle.

Experimental Workflows & Self-Validating Protocols

To harness 3-(Hydroxymethyl)-4-nitrobenzonitrile effectively, we present two robust, self-validating protocols. The first focuses on its use as a photocleavable linker in polymer chemistry, and the second details its transformation into a multidentate ligand for MOF synthesis.

MOF_Workflow Step1 3-(Hydroxymethyl)-4-nitrobenzonitrile Step2 [2+3] Cycloaddition (NaN3, ZnCl2) Step1->Step2 Step3 Tetrazole Ligand Formation Step2->Step3 Step4 Solvothermal Synthesis (Metal Salts, DMF) Step3->Step4 Step5 Porous MOF (Hydroxymethyl Pores) Step4->Step5 Step6 Post-Synthetic Modification (Esterification) Step5->Step6

Figure 2: Workflow for synthesising tetrazole-based MOFs and post-synthetic modification.

Protocol A: Synthesis of a Photoresponsive Polymeric Amphiphile

Objective: Conjugate 3-(Hydroxymethyl)-4-nitrobenzonitrile to a carboxylic acid-terminated Polyethylene Glycol (PEG-COOH) to create a photocleavable micelle precursor.

Causality & Design Choice: We employ Steglich esterification. EDC·HCl is used as the coupling agent because its urea byproduct is water-soluble, simplifying purification. DMAP is critical here; it acts as a nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly reactive acylpyridinium species. This prevents the rearrangement into an unreactive N-acylurea, which is a common failure point when esterifying sterically hindered benzylic alcohols.

Step-by-Step Methodology:

  • Activation: Dissolve PEG-COOH (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add EDC·HCl (1.5 eq) and DMAP (0.2 eq). Stir for 15 minutes at 0 °C to activate the acid.

  • Coupling: Add 3-(Hydroxymethyl)-4-nitrobenzonitrile (1.2 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 18 hours in the dark to prevent premature photolysis.

  • Quenching & Washing: Wash the organic layer sequentially with 0.1 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄.

  • Precipitation: Concentrate the DCM under reduced pressure and precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum.

Self-Validation Checkpoints:

  • TLC: Run on Silica gel (Hexane:EtOAc 7:3). The starting alcohol (UV active) should disappear.

  • ¹H NMR (CDCl₃): The benzylic protons (-CH₂OH) of the starting material appear at ~4.9 ppm. Upon successful esterification, these protons will exhibit a distinct downfield shift to ~5.4 - 5.5 ppm due to the deshielding effect of the newly formed ester carbonyl. If this shift is absent, the coupling has failed.

Protocol B: Synthesis of a Tetrazole-Functionalised MOF Ligand

Objective: Convert the nitrile group of 3-(Hydroxymethyl)-4-nitrobenzonitrile into a tetrazole ring via a [2+3] cycloaddition, creating a potent multidentate ligand for MOF assembly.

Causality & Design Choice: The reaction utilises Sodium Azide (NaN₃) and Zinc Chloride (ZnCl₂). ZnCl₂ acts as a Lewis acid catalyst; the Zn²⁺ ion coordinates to the nitrogen of the nitrile group, drastically withdrawing electron density from the nitrile carbon. This lowers the activation energy required for the nucleophilic attack by the azide ion, allowing the reaction to proceed safely at 120 °C rather than requiring extreme, hazardous temperatures.

Step-by-Step Methodology:

  • Cycloaddition: In a round-bottom flask, dissolve 3-(Hydroxymethyl)-4-nitrobenzonitrile (1.0 eq), NaN₃ (1.5 eq), and ZnCl₂ (1.0 eq) in DMF.

  • Heating: Reflux the mixture at 120 °C for 24 hours behind a blast shield (Standard safety protocol for azide reactions at elevated temperatures).

  • Acidic Workup: Cool to room temperature. Carefully add 1 M HCl to precipitate the tetrazole product and dissolve the zinc salts.

  • Purification: Filter the precipitate, wash thoroughly with cold water to remove residual azide, and recrystallise from ethanol.

Self-Validation Checkpoints:

  • FT-IR Spectroscopy: The starting material exhibits a sharp, intense -C≡N stretching band at ~2230 cm⁻¹ . In the successful product, this peak will completely disappear . It will be replaced by broad N-H stretching bands (2800-3100 cm⁻¹) and characteristic tetrazole ring vibrations (~1550 cm⁻¹).

References

  • Title: CAS 90178-81-7: Benzonitrile, 3-(hydroxymethyl)
  • Title: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects Source: ACS Omega URL
  • Source: PMC (NIH)
  • Title: Applications of Photocleavable Oligonucleotides Source: Bio-Synthesis URL

Sources

Application Notes and Protocols: Polymer Functionalization with 3-(Hydroxymethyl)-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Multifaceted Building Block for Advanced Polymer Materials

In the realm of materials science and drug development, the precise control over polymer properties is paramount. Polymer functionalization, the process of introducing specific chemical moieties onto a polymer backbone, offers a powerful strategy to tailor the physical, chemical, and biological characteristics of materials. This guide focuses on the application of a unique trifunctional molecule, 3-(Hydroxymethyl)-4-nitrobenzonitrile, as a versatile agent for polymer modification.

The strategic combination of a hydroxymethyl group for covalent attachment, a photolabile o-nitrobenzyl core, and a polar cyano group within a single, compact molecule makes 3-(Hydroxymethyl)-4-nitrobenzonitrile an attractive candidate for creating advanced functional polymers. The o-nitrobenzyl ether linkage is particularly noteworthy for its ability to undergo cleavage upon exposure to UV light, a property that has been extensively explored for the development of photoresponsive materials for on-demand drug release and tissue engineering applications.[1][2][3] The presence of the cyano group can further modulate the polymer's properties, such as its solubility, thermal stability, and interaction with other molecules or surfaces.[4][5]

This document provides a comprehensive overview of the principles, protocols, and applications of polymers functionalized with 3-(Hydroxymethyl)-4-nitrobenzonitrile, designed for researchers, scientists, and drug development professionals seeking to develop novel materials with tailored functionalities.

The Chemistry of Functionalization: Covalent Attachment Strategies

The primary handle for attaching 3-(Hydroxymethyl)-4-nitrobenzonitrile to a polymer is its primary alcohol (hydroxymethyl) group. This can be achieved through several well-established chemical reactions, primarily targeting polymers with complementary functional groups such as carboxylic acids or existing hydroxyl moieties. Two of the most effective and widely used methods are direct esterification and the Mitsunobu reaction.

Mechanism 1: Direct Esterification with Carboxylic Acid-Containing Polymers

For polymers bearing carboxylic acid groups, such as poly(acrylic acid) or poly(methacrylic acid), a direct acid-catalyzed esterification provides a straightforward route to functionalization. The reaction typically proceeds by activating the carboxylic acid, often with a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

DOT Diagram: Esterification Workflow

EsterificationWorkflow Start Start Polymer Polymer with -COOH groups (e.g., Poly(acrylic acid)) Start->Polymer Reaction Esterification Reaction Polymer->Reaction Reagent 3-(Hydroxymethyl)-4-nitrobenzonitrile Reagent->Reaction Coupling Coupling Agents (EDC, DMAP) Coupling->Reaction Purification Purification (e.g., Dialysis) Reaction->Purification Crude Product Characterization Characterization (NMR, FTIR) Purification->Characterization Purified Functionalized Polymer End End Characterization->End

Caption: Workflow for polymer functionalization via esterification.

Mechanism 2: The Mitsunobu Reaction for Broader Substrate Scope

The Mitsunobu reaction offers a milder and often more efficient alternative for forming esters, particularly when dealing with sensitive substrates.[6][7][8] This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the carboxylate.[6] A key advantage of the Mitsunobu reaction is its ability to proceed under neutral conditions and at room temperature, which can be beneficial for preserving the integrity of both the polymer and the functionalizing agent.[9]

DOT Diagram: Mitsunobu Reaction Workflow

MitsunobuWorkflow Start Start Polymer Polymer with -COOH groups Start->Polymer Reaction Mitsunobu Reaction Polymer->Reaction Reagent 3-(Hydroxymethyl)-4-nitrobenzonitrile Reagent->Reaction MitsunobuReagents Mitsunobu Reagents (PPh3, DEAD/DIAD) MitsunobuReagents->Reaction Purification Purification (Precipitation) Reaction->Purification Crude Product Characterization Characterization (NMR, FTIR) Purification->Characterization Purified Functionalized Polymer End End Characterization->End

Caption: Workflow for polymer functionalization via the Mitsunobu reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the functionalization of poly(acrylic acid) with 3-(Hydroxymethyl)-4-nitrobenzonitrile. These protocols are designed to be self-validating, with clear endpoints and characterization steps to ensure successful modification.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 3-(Hydroxymethyl)-4-nitrobenzonitrile and its derivatives should be handled with care as they may be harmful if swallowed, in contact with skin, or if inhaled.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Esterification of Poly(acrylic acid) via Carbodiimide Coupling

This protocol is adapted from established procedures for the esterification of poly(acrylic acid) with functional alcohols.[10][11]

Materials:

  • Poly(acrylic acid) (PAA), average Mv ~100,000

  • 3-(Hydroxymethyl)-4-nitrobenzonitrile

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolution of PAA: In a round-bottom flask, dissolve poly(acrylic acid) (1.0 g, 13.9 mmol of carboxylic acid repeat units) in anhydrous DMF (40 mL) with magnetic stirring until a clear solution is obtained.

  • Addition of Reagents: To the PAA solution, add 3-(Hydroxymethyl)-4-nitrobenzonitrile (0.62 g, 3.48 mmol, 0.25 equivalents relative to -COOH groups), followed by DMAP (0.085 g, 0.70 mmol, 0.05 equivalents). Stir the mixture for 10 minutes.

  • Initiation of Reaction: In a separate vial, dissolve EDC (0.80 g, 4.17 mmol, 0.3 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 48 hours under a nitrogen atmosphere.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube.

    • Dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted starting materials, coupling agents, and DMF.

    • Freeze the purified polymer solution and lyophilize to obtain the functionalized polymer as a solid.

  • Characterization:

    • Obtain ¹H NMR and FTIR spectra of the dried product to confirm functionalization and determine the degree of substitution.

Protocol 2: Functionalization of Poly(acrylic acid) via the Mitsunobu Reaction

This protocol is based on the general principles of the Mitsunobu reaction for the esterification of alcohols.[6][7][12]

Materials:

  • Poly(acrylic acid) (PAA), average Mv ~100,000

  • 3-(Hydroxymethyl)-4-nitrobenzonitrile

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Centrifuge

Procedure:

  • Dissolution of Reagents: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve poly(acrylic acid) (1.0 g, 13.9 mmol of carboxylic acid repeat units), 3-(Hydroxymethyl)-4-nitrobenzonitrile (0.62 g, 3.48 mmol, 0.25 equivalents), and triphenylphosphine (1.14 g, 4.35 mmol, 0.31 equivalents) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of DIAD: Slowly add DIAD (0.88 mL, 4.35 mmol, 0.31 equivalents) dropwise to the stirred solution over 15 minutes. A color change and/or the formation of a precipitate may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitated polymer by centrifugation or filtration.

    • Wash the polymer with fresh diethyl ether (3 x 50 mL) to remove triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

    • Dry the purified polymer under vacuum.

  • Characterization:

    • Analyze the dried product by ¹H NMR and FTIR to confirm functionalization and estimate the degree of modification.

Characterization of the Functionalized Polymer

Thorough characterization is essential to confirm the successful covalent attachment of 3-(Hydroxymethyl)-4-nitrobenzonitrile to the polymer backbone and to quantify the degree of functionalization.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and effective technique for identifying the presence of key functional groups.[13][14][15] Successful esterification will be indicated by the appearance of a new ester carbonyl (C=O) stretching band around 1730-1740 cm⁻¹ and the characteristic peaks of the nitro group (around 1530 and 1350 cm⁻¹) and the nitrile group (around 2230 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is the primary method for structural confirmation and quantification of the degree of functionalization.[16][17][18] New aromatic proton signals from the nitrobenzonitrile moiety and a new methylene signal from the -CH₂-O- ester linkage will appear in the spectrum of the functionalized polymer. The degree of functionalization can be calculated by comparing the integration of these new signals to the integration of a characteristic signal from the polymer backbone.

DOT Diagram: Characterization Logic

CharacterizationLogic FunctionalizedPolymer Functionalized Polymer FTIR FTIR Spectroscopy FunctionalizedPolymer->FTIR NMR NMR Spectroscopy FunctionalizedPolymer->NMR Qualitative Qualitative Analysis (Presence of new functional groups) FTIR->Qualitative Identifies: - Ester C=O - NO2 - CN NMR->Qualitative Confirms: - Aromatic protons - Methylene protons Quantitative Quantitative Analysis (Degree of functionalization) NMR->Quantitative Calculates: Ratio of new signals to backbone signals

Caption: Logical flow for the characterization of the functionalized polymer.

Quantitative Data Summary

The following table presents expected characterization data for a poly(acrylic acid) polymer functionalized with 3-(Hydroxymethyl)-4-nitrobenzonitrile.

Parameter Unmodified PAA Functionalized PAA (25% theoretical) Rationale for Change
FTIR: Ester C=O (cm⁻¹) Absent~1735Formation of the ester linkage.
FTIR: NO₂ stretch (cm⁻¹) ** Absent~1530, ~1350Introduction of the nitro group.
FTIR: CN stretch (cm⁻¹) **Absent~2230Introduction of the nitrile group.
¹H NMR: -CH₂-O- (ppm) Absent~5.4Methylene protons adjacent to the ester oxygen.
¹H NMR: Aromatic (ppm) Absent~7.8 - 8.5Protons on the nitrobenzonitrile ring.
Degree of Functionalization 0%15-20% (typical)Calculated from ¹H NMR integration ratios.

Applications in Drug Development and Beyond

The unique combination of functional groups in polymers modified with 3-(Hydroxymethyl)-4-nitrobenzonitrile opens up a range of potential applications, particularly in the field of drug delivery.

Photocleavable Drug Conjugates

The o-nitrobenzyl ether linkage is susceptible to cleavage upon irradiation with UV light (typically around 365 nm), leading to the release of the attached molecule.[2][3][19] This property can be harnessed to create polymer-drug conjugates where the therapeutic agent is covalently linked to the polymer via the 3-(Hydroxymethyl)-4-nitrobenzonitrile moiety. The drug can then be released at a specific site and time by applying light, offering a high degree of spatiotemporal control over drug delivery.[20][21] This is particularly advantageous for targeted cancer therapy, where localized drug release can minimize systemic toxicity.

Modulation of Polymer Properties

The incorporation of the polar and aromatic nitrobenzonitrile group can significantly alter the physicochemical properties of the parent polymer. The cyano group, in particular, can enhance the polymer's affinity for certain surfaces or molecules through dipole-dipole interactions.[4][5][22] This could be utilized in the design of mucoadhesive drug delivery systems or for the development of materials with specific recognition capabilities.

Biocompatibility Considerations

While functionalized polymers offer great promise, their biocompatibility must be carefully evaluated for any in vivo applications.[23][24][25][26] The presence of nitroaromatic groups may raise concerns about potential toxicity. Therefore, comprehensive in vitro and in vivo studies are necessary to assess the cytotoxicity and overall biocompatibility of any new polymer-drug conjugate before it can be considered for clinical use.

Conclusion

The functionalization of polymers with 3-(Hydroxymethyl)-4-nitrobenzonitrile provides a versatile platform for the development of advanced materials with tailored properties. The ability to introduce a photocleavable linker and a polar cyano group in a single step makes this molecule a valuable tool for researchers in drug delivery, materials science, and nanotechnology. The protocols and characterization methods outlined in this guide provide a solid foundation for the synthesis and analysis of these promising functional polymers. As with any novel material intended for biomedical applications, rigorous evaluation of biocompatibility and efficacy is crucial for successful translation from the laboratory to the clinic.

References

  • B. W. B. LTD. (n.d.). Using o-nitrobenzyls as photocleavable linker to prepare... ResearchGate. Retrieved from [Link]

  • D'Arcy, R., & Tirelli, N. (2015). Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization.
  • Dunn, S. S., & Tian, S. (2023). Enzyme-polymer conjugates with photocleavable linkers for control over protein activity. Polymer Chemistry, 14(3), 249-257.
  • Katz, A. S., & Meijer, E. W. (2019). Using o-nitrobenzyls as photocleavable linker to prepare light-responsive liposomal agent for magnetic resonance imaging contrast enhancement and monitoring of cargo delivery.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28.
  • National Center for Biotechnology Information. (2023). Enzyme-Polymer Conjugates with Photocleavable Linkers for Control Over Protein Activity. In PubMed. Retrieved from [Link]

  • Shen, W., Zheng, J., Zhou, Z., & Zhang, D. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications.
  • B. W. B. LTD. (n.d.). Water-Soluble Polymer Quantitative Analysis. AZoM.com. Retrieved from [Link]

  • Bokobza, L. (2017). Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. Polymers, 10(1), 7.
  • American Chemical Society. (2024). Cyano-Functionalized Thienylthiazole Imide-Based n-Type Polymers for High-Performance Organic Electronics. Macromolecules.
  • Kassiou, M. (2011). Recent Advances in the Mitsunobu Reaction: Modifications and Applications to Biologically Active Molecules. Mini-Reviews in Organic Chemistry, 8(4), 359-373.
  • Al-Euqla, A. (2021). Microscopy and Spectroscopy Techniques for Characterization of Polymeric Membranes. Membranes, 11(3), 226.
  • American Chemical Society. (2023). Synthesis of Water-Soluble Cyano-Containing Polymeric Additives and Their Application to the Preparation of Ag+-Loaded Hydrogels.
  • B. W. B. LTD. (n.d.). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • B. W. B. LTD. (n.d.). (PDF) Spectroscopic Techniques for the Characterization of Polymer Nanocomposites: A Review. ResearchGate. Retrieved from [Link]

  • B. W. B. LTD. (n.d.). A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine | Request PDF. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • MDPI. (2023). Preparation and Properties of Cyano-Functionalized Graphitic Nanoplatelets for High-Performance Acrylonitrile Butadiene Styrene Resin. Polymers, 15(19), 3989.
  • Progress in Chemical and Biochemical Research. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research, 6(4), 333-342.
  • Study.com. (n.d.). Nitrile Definition, Functional Group & Structure. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Direct access to biocompatible nitroxide containing polymers. Polymer Chemistry, 9(11), 1348-1355.
  • Google Patents. (n.d.). US9353043B2 - Preparation of (meth)acrylic esters of polyalkoxy-containing alcohols.
  • B. W. B. LTD. (n.d.). Precise molecular weight determination and structure characterization of end-functionalized polymers: An NMR approach via combination of one-dimensional and two-dimensional techniques. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine. Retrieved from [Link]

  • Google Patents. (n.d.). US4672105A - Method for preparing esters of acrylic acid and methacrylic acid by transesterification.
  • Royal Society of Chemistry. (2013). A facile and highly efficient strategy for esterification of poly(meth)acrylic acid with halogenated compounds at room temperature promoted by 1,1,3,3-tetramethylguanidine. Polymer Chemistry, 4(11), 3219-3226.
  • Scribd. (n.d.). Polymer Analysis Using NMR. Retrieved from [Link]

  • Magritek. (2024, February 7). Monitoring Polymer Functionalization by diffusion NMR. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Biocompatible Polymers and Composite Materials for Biomedical Applications. Retrieved from [Link]

  • B. W. B. LTD. (n.d.). (PDF) Polymer biocompatibility. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2012, September 12). Polymer Biocompatibility. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 3-(Hydroxymethyl)-4-nitrobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing bottlenecks in the synthesis of highly functionalized aromatic intermediates. The synthesis of 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7) presents a classic chemoselectivity challenge[1]: functionalizing the benzylic position without degrading the sensitive nitrile group or triggering intermolecular side reactions driven by the strongly electron-withdrawing nitro group[2].

This guide provides a field-proven, self-validating framework to maximize your isolated yield and product purity.

Process Overview & Mechanistic Strategy

The most scalable and reliable route to 3-(hydroxymethyl)-4-nitrobenzonitrile avoids direct basic hydrolysis of benzylic halides, which notoriously leads to complex mixtures. Instead, we utilize a highly controlled three-stage sequence starting from 3-methyl-4-nitrobenzonitrile:

  • Radical Bromination (Wohl-Ziegler reaction) to activate the benzylic position.

  • Acetate Displacement to install an easily cleavable oxygen-linked protective intermediate.

  • Mild Transesterification to unveil the final hydroxymethyl group without disturbing the nitrile.

SynthesisWorkflow SM 3-Methyl-4-nitrobenzonitrile (Starting Material) Step1 Radical Bromination (NBS, AIBN, MeCN, 80°C) SM->Step1 Int1 3-(Bromomethyl)-4-nitrobenzonitrile (Intermediate 1) Step1->Int1 Step2 Acetoxylation (NaOAc, DMF, 60°C) Int1->Step2 Int2 3-(Acetoxymethyl)-4-nitrobenzonitrile (Intermediate 2) Step2->Int2 Step3 Mild Hydrolysis (K2CO3, MeOH, RT) Int2->Step3 Prod 3-(Hydroxymethyl)-4-nitrobenzonitrile (Target Product) Step3->Prod

Workflow for 3-(Hydroxymethyl)-4-nitrobenzonitrile synthesis via an acetate intermediate.

Quantitative Data & Yield Optimization

To illustrate the necessity of the acetate-mediated route, review the comparative yield data below. Direct hydrolysis methods consistently fail due to the high electrophilicity of the benzylic carbon when flanked by ortho-nitro and para-cyano groups.

Reaction StepCondition TestedPrimary Byproduct / IssueIsolated Yield (%)
Bromination NBS (1.5 eq), BPO, CCl₄, RefluxDibrominated intermediate45%
Bromination NBS (1.05 eq), AIBN, MeCN, 80°CUnreacted starting material (<5%)82%
Hydrolysis Direct NaOH (aq), RefluxBis-benzyl ether, Amides28%
Hydrolysis Direct Ag₂CO₃, Acetone/H₂O, RTUnreacted bromide55%
Hydrolysis 1. NaOAc/DMF; 2. K₂CO₃/MeOHTrace acetate89%

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , meaning built-in In-Process Controls (IPCs) will tell you exactly when to proceed or intervene.

Protocol A: Radical Bromination (Wohl-Ziegler Reaction)
  • Causality: We utilize Azobisisobutyronitrile (AIBN) instead of Benzoyl Peroxide (BPO) because AIBN provides a steady, controlled radical initiation at 80°C, minimizing thermal runaway and over-bromination. Acetonitrile (MeCN) is selected over toxic CCl₄ to maintain excellent solubility for the polar nitrile and nitro groups[3].

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-methyl-4-nitrobenzonitrile (1.0 eq) in anhydrous MeCN (0.2 M). Note: Anhydrous conditions are critical to prevent premature quenching of radical intermediates.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq). Strict stoichiometric control of NBS prevents dibromination.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot is <5%. If the reaction stalls at ~50% conversion, add an additional 0.02 eq of AIBN; radical terminators in the solvent may have exhausted the initiator.

  • Workup: Cool to room temperature, filter off the precipitated succinimide, and concentrate the filtrate. Partition between EtOAc and water, wash with brine, dry over MgSO₄, and evaporate to yield crude 3-(bromomethyl)-4-nitrobenzonitrile.

Protocol B: Acetate Displacement & Mild Transesterification
  • Causality: The acetate ion is a strong nucleophile but a weak base. It perfectly executes an Sₙ2 displacement of the benzylic bromide without triggering elimination or etherification. Subsequent transesterification with K₂CO₃/MeOH selectively cleaves the ester without hydrolyzing the sensitive nitrile group[4].

  • Acetoxylation: Dissolve the crude 3-(bromomethyl)-4-nitrobenzonitrile in anhydrous DMF (0.3 M). Add anhydrous sodium acetate (NaOAc, 2.0 eq). Stir at 60°C for 2 hours.

  • Self-Validation (IPC): Confirm complete conversion to the acetate intermediate via LCMS before proceeding. Do not proceed if unreacted bromide remains, as it will form ethers in the next step.

  • Deacetylation: Dilute the mixture directly with Methanol (equal volume to DMF). Add potassium carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 1.5 hours.

  • Workup: Concentrate under reduced pressure to remove MeOH. Dilute with water and extract with EtOAc (3x). Wash the combined organics extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (EtOH/Water) to obtain pure 3-(hydroxymethyl)-4-nitrobenzonitrile.

Critical Troubleshooting FAQs

Q1: I am observing significant amounts of the dibrominated byproduct during Step 1. How can I suppress this? A1: Over-bromination at the benzylic position is common due to the stability of the intermediate radical. To suppress this, ensure your NBS is freshly recrystallized (from water) and strictly limit the stoichiometry to 1.01–1.05 equivalents. Additionally, lower the reaction temperature from 80°C to 70°C; the reaction will take longer, but the kinetic preference for mono-bromination will increase.

Q2: Direct hydrolysis of the benzylic bromide with NaOH resulted in a complex mixture and low yield (<30%). What caused this? A2: The presence of the ortho-nitro group and para-cyano group makes the benzylic carbon highly electrophilic. Strong bases like NaOH lead to competitive Sₙ2 intermolecular etherification (forming a symmetric bis-benzyl ether) and partial hydrolysis of the nitrile group to a primary amide. You must switch to the milder acetate intermediate route (Protocol B).

Q3: The final product is contaminated with the unhydrolyzed acetate intermediate. How do I drive the deacetylation to completion? A3: Incomplete deacetylation usually occurs if the methanol contains too much water, which shifts the transesterification equilibrium, or if the K₂CO₃ is clumped and not fully suspended. Ensure you are using anhydrous methanol and finely powdered K₂CO₃. If the reaction stalls, add an additional 0.5 eq of K₂CO₃ and elevate the temperature slightly to 40°C.

Troubleshooting logic tree for resolving low yields during the final hydrolysis step.

References

  • Google Patents (CN112441983A) - Benzimidazole substituted nitrobenzene-based compound and preparation method thereof. (Details reactivity profiles of 3-methyl-4-nitrobenzonitrile precursors).

Sources

Technical Support Center: Purification of 3-(Hydroxymethyl)-4-nitrobenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(Hydroxymethyl)-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and validated protocols to overcome common challenges encountered during the recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Part 1: Foundational Knowledge - Compound Properties and Solvent Selection

A successful recrystallization hinges on understanding the physicochemical properties of the target compound and its interaction with various solvents. 3-(Hydroxymethyl)-4-nitrobenzonitrile is a molecule with distinct polar characteristics that dictate its solubility.

Key Physicochemical Properties:

The structure of 3-(hydroxymethyl)-4-nitrobenzonitrile includes a polar hydroxyl (-OH) group, a strongly electron-withdrawing nitro (-NO2) group, and a polar nitrile (-CN) group. These functional groups allow for strong dipole-dipole interactions and hydrogen bonding, making the compound a solid at room temperature with an expectedly high melting point.

PropertyValue / DescriptionSource
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.15 g/mol [1]
Appearance Expected to be a crystalline solid (e.g., white to yellow/cream powder)[2]
CAS Number 18495-15-3[1][3]

Solvent Selection Logic: "Like Dissolves Like"

The principle that "like dissolves like" is paramount for selecting an appropriate recrystallization solvent.[4] The ideal solvent will dissolve 3-(hydroxymethyl)-4-nitrobenzonitrile completely at an elevated temperature but sparingly at room or ice-bath temperatures.[5][6]

Solvent ClassExample SolventsPredicted Solubility & Rationale
Polar Protic Ethanol, Methanol, IsopropanolGood to Moderate. The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the nitro, hydroxyl, and nitrile groups of the solute at elevated temperatures.[4]
Polar Aprotic Ethyl Acetate, AcetoneGood to Moderate. These solvents possess a strong dipole moment capable of interacting with the polar functional groups of the compound. They lack hydrogen bond donating ability, which can sometimes provide a steeper solubility curve beneficial for recrystallization.[7]
Nonpolar Aromatic TolueneLow. While some π-π stacking interactions between the aromatic rings are possible, the overall polarity mismatch makes these poor solvents for this compound.[4]
Nonpolar Alkanes Hexane, CyclohexanePoor/Insoluble. The nonpolar nature of alkanes makes them unsuitable for dissolving the highly polar target compound.[4] They are, however, excellent candidates for use as an "anti-solvent" in a mixed-solvent system.
Aqueous WaterPoor/Slightly Soluble. Water is highly polar but may not be a strong enough solvent on its own. It is an excellent choice as an anti-solvent when paired with a miscible organic solvent like ethanol or acetone.[8]

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Q1: My compound isn't crystallizing, even after cooling the solution in an ice bath. What should I do?

A1: This is a common issue, typically indicating that the solution is not supersaturated.

  • Possible Cause 1: Excessive Solvent. This is the most frequent reason for crystallization failure.[9] You may have added too much hot solvent during the dissolution step, preventing the concentration from reaching the saturation point upon cooling.[10]

    • Solution: Gently heat the solution to evaporate a portion of the solvent.[11] Bring the solution back to a boil to ensure everything is dissolved, then allow it to cool slowly again. Be cautious with flammable solvents; use a steam bath or a rotary evaporator for significant volume reduction.[9]

  • Possible Cause 2: Lack of Nucleation Sites. Crystal formation requires an initial surface or "seed" to begin growing.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[12] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13]

    • Solution 2 (Seeding): If you have a small amount of pure 3-(hydroxymethyl)-4-nitrobenzonitrile from a previous batch, add a single tiny crystal to the cooled solution.[12][14] This "seed crystal" will act as a template for other molecules to crystallize upon.

Q2: The final yield of my purified product is very low. What went wrong?

A2: A low yield suggests that a significant portion of your product was lost during the procedure.

  • Possible Cause 1: Using Too Much Solvent. As in Q1, an excessive volume of solvent will not only hinder crystallization but also keep more of your compound dissolved in the mother liquor even when cold.[5]

    • Solution: Always use the minimum amount of boiling solvent required to fully dissolve the solid.[10][13] To check if you've used too much, you can evaporate the mother liquor; a large amount of residue indicates significant product loss.[5]

  • Possible Cause 2: Premature Crystallization. If the product crystallizes in the filter funnel during hot filtration, it will be discarded with the insoluble impurities, drastically reducing the yield.[5]

    • Solution: Use a stemless or short-stemmed funnel to minimize surface area for cooling.[15] Pre-heat the funnel and filter paper by pouring hot solvent through them just before filtering your solution.[11][15]

  • Possible Cause 3: Inefficient Washing. Washing the collected crystals with solvent that is not ice-cold, or using too much washing solvent, will redissolve a portion of your purified product.[10]

    • Solution: Always wash your crystals with a minimal amount of ice-cold recrystallization solvent.[13] Break the vacuum before adding the cold solvent, gently swirl, and then re-apply the vacuum.[16]

Q3: Instead of crystals, an oil is forming in my flask. How do I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is so highly supersaturated that the compound separates as a liquid.[9][12][15]

  • Solution 1: Reheat and Add More Solvent. Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point.[9][11] Then, allow the solution to cool much more slowly.

  • Solution 2: Lower the Solvent Boiling Point. Oiling out is common when the solvent's boiling point is higher than the compound's melting point.[12] If the problem persists, select a different solvent or solvent system with a lower boiling point.

  • Solution 3: Encourage Slower Cooling. Rapid cooling favors oil formation.[9] Allow the flask to cool to room temperature on a benchtop, insulated with a beaker of warm water or paper towels, before moving it to an ice bath.[15][16]

Q4: My product is still colored or impure after one recrystallization. What's the next step?

A4: This indicates that the initial recrystallization was not sufficient to remove all impurities.

  • Possible Cause 1: Trapped Impurities. If cooling occurs too quickly, impurities can become trapped within the crystal lattice.[12]

    • Solution: Perform a second recrystallization. Redissolve the impure crystals in a minimum amount of fresh, hot solvent and allow the solution to cool very slowly to promote the formation of purer, more well-defined crystals.[11][16]

  • Possible Cause 2: Colored Impurities. Some impurities are intensely colored and can adsorb onto the surface of your crystals.

    • Solution: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (1-2% by weight) to the solution.[15] The charcoal will adsorb the colored impurities. Boil the solution for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling the solution to crystallize your product.[17]

Part 3: Validated Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

  • Dissolution: Place the crude 3-(hydroxymethyl)-4-nitrobenzonitrile in an Erlenmeyer flask. In a separate beaker, bring the recrystallization solvent (e.g., ethanol) to a boil. Add the hot solvent to the flask in small portions, swirling and heating after each addition, until the solid is just fully dissolved.[15][16]

  • Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent (approx. 5% more) to prevent premature crystallization.[16] Pre-heat a stemless funnel with filter paper. Perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[15]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[16] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[13]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[16][17]

  • Washing: With the vacuum disconnected, add a small volume of ice-cold ethanol to the crystals to wash away any remaining soluble impurities. Reapply the vacuum to draw the wash solvent through.[16]

  • Drying: Allow air to be pulled through the crystals for several minutes to help dry them.[15] Transfer the purified crystals to a watch glass and allow them to air dry completely.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This method is ideal when no single solvent has the perfect solubility profile.[11]

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" hot solvent (e.g., boiling ethanol), in which the compound is soluble.

  • Induce Saturation: While keeping the solution hot, add the "bad" or "anti-solvent" (e.g., hot water), in which the compound is insoluble, dropwise until a persistent cloudiness (the cloud point) appears. This indicates the solution is now saturated.[11]

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[11]

  • Crystallization, Collection, and Drying: Follow steps 3 through 6 from the single-solvent protocol above, using an ice-cold mixture of the two solvents (in the approximate final ratio) for the washing step.

Part 4: Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common recrystallization issues.

G start Recrystallization Outcome no_crystals Problem: No Crystals Form start->no_crystals oiling_out Problem: Oiling Out start->oiling_out low_yield Problem: Low Yield start->low_yield impure Problem: Product Impure start->impure cause_solvent Cause: Too Much Solvent? no_crystals->cause_solvent cause_nucleation Cause: No Nucleation? no_crystals->cause_nucleation cause_cooling Cause: Cooling Too Fast? oiling_out->cause_cooling cause_mp Cause: Solvent BP > Solute MP? oiling_out->cause_mp low_yield->cause_solvent Same as No Crystals cause_premature Cause: Premature Crystallization? low_yield->cause_premature cause_wash Cause: Improper Washing? low_yield->cause_wash impure->cause_cooling Same as Oiling Out cause_trapped Cause: Impurities Trapped? impure->cause_trapped sol_evap Solution: Evaporate Solvent cause_solvent->sol_evap sol_min_solvent Solution: Use Minimum Hot Solvent cause_solvent->sol_min_solvent sol_seed Solution: Scratch Flask or Add Seed cause_nucleation->sol_seed sol_reheat Solution: Reheat, Add More Solvent, Cool Slowly cause_cooling->sol_reheat sol_recrystallize Solution: Recrystallize Again Slowly cause_cooling->sol_recrystallize Recrystallize Slowly sol_new_solvent Solution: Choose Lower BP Solvent cause_mp->sol_new_solvent sol_heat_funnel Solution: Pre-heat Funnel cause_premature->sol_heat_funnel sol_cold_wash Solution: Use Minimal Ice-Cold Wash cause_wash->sol_cold_wash cause_trapped->sol_recrystallize

Caption: Troubleshooting workflow for recrystallization.

References

  • BenchChem.
  • University of Colorado Boulder.
  • BenchChem.
  • Wired Chemist.
  • University of California, Los Angeles.
  • BenchChem.
  • University of Massachusetts.
  • University of York.
  • University of California, Irvine.
  • Reddit.
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  • ResearchGate. Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15) | Request PDF.
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  • PubChem. 3-Hydroxy-4-nitrobenzonitrile.

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Technical Support Center: Solvent Selection for 3-(Hydroxymethyl)-4-nitrobenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(Hydroxymethyl)-4-nitrobenzonitrile. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on a critical, yet often overlooked, aspect of synthesis: the choice of solvent. The reactivity of this multifunctional molecule is exquisitely sensitive to its environment, and a well-chosen solvent can be the difference between a high-yielding, clean reaction and a complex, inseparable mixture.

This guide moves beyond simple recommendations to explain the underlying chemical principles, helping you troubleshoot reactions and rationally design future experiments.

Molecule Profile: 3-(Hydroxymethyl)-4-nitrobenzonitrile

3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS No. 90178-81-7) is a versatile synthetic intermediate.[1] Its utility stems from three key functional groups, each offering a handle for distinct chemical transformations:

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol that can be oxidized to an aldehyde or carboxylic acid, or undergo nucleophilic substitution (e.g., esterification, etherification) after activation.[2]

  • Nitro Group (-NO₂): A strong electron-withdrawing group that can be reduced to various functionalities, most commonly an amine, but also hydroxylamines or azo compounds.[3] It also activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[4][5]

  • Nitrile Group (-CN): A stable group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, typically under more forcing conditions than the nitro group reduction.[6][7]

The molecule exhibits moderate polarity due to the hydroxymethyl and nitro groups and is generally soluble in a range of organic solvents.[1]

General Solvent Selection: FAQs & First Principles

This section addresses the foundational questions of solvent selection for reactions involving 3-(Hydroxymethyl)-4-nitrobenzonitrile.

Q1: What are the primary factors to consider when selecting a solvent?

A1: The ideal solvent should meet several criteria:

  • Solubility: It must dissolve not only the starting material but also key reagents to a sufficient extent at the desired reaction temperature. Poor solubility is a common cause of slow or incomplete reactions.

  • Inertness: The solvent should not react with the starting material, reagents, or products under the reaction conditions. For example, using an alcohol as a solvent in an esterification reaction where the alcohol can compete with the desired nucleophile would be a poor choice.

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature. It should be high enough to permit the necessary thermal energy but low enough for easy removal during workup.

  • Polarity and Type (Protic vs. Aprotic): This is the most critical chemical consideration. Solvent polarity can stabilize or destabilize reactants, intermediates, and transition states, directly influencing reaction rates and even changing the course of a reaction.

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at solvating both cations and anions and can act as proton sources.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack O-H or N-H bonds. They are good at solvating cations but leave anions relatively "naked" and more nucleophilic.

    • Nonpolar Solvents (e.g., hexane, toluene, dichloromethane) do not have significant dipole moments and interact weakly with charged species.

Q2: How do I determine the solubility of 3-(Hydroxymethyl)-4-nitrobenzonitrile in a new solvent?

A2: Always perform a small-scale solubility test. Add a few milligrams of your compound to 0.5 mL of the solvent in a test tube. Observe solubility at room temperature and, if necessary, upon gentle heating. This simple, empirical test can save significant time and resources by preventing you from running a reaction in an inappropriate solvent system.

Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent.

Start Start: Define Reaction Type (e.g., Oxidation, SN2, Reduction) Solubility Is Starting Material & Reagents Soluble in Solvent? Start->Solubility Inert Is Solvent Chemically Inert Under Reaction Conditions? Solubility->Inert Yes Reject Reject Solvent, Choose Alternative Solubility->Reject No Temp Is Boiling Point Suitable for Reaction Temperature? Inert->Temp Yes Inert->Reject No Mechanism Does Solvent Polarity Favor the Desired Mechanism? Temp->Mechanism Yes Temp->Reject No Select Select Solvent Mechanism->Select Yes Mechanism->Reject No Reject->Start Re-evaluate

Caption: A logical workflow for selecting a suitable reaction solvent.

Reaction-Specific Solvent Choices & Troubleshooting
3.1 Oxidation of the Hydroxymethyl Group

The goal is typically the conversion to 3-formyl-4-nitrobenzonitrile. The choice of solvent is highly dependent on the oxidant used.

Q: What are the best solvents for oxidizing the hydroxymethyl group to an aldehyde?

A: For many common oxidants, chlorinated solvents or moderately polar aprotic solvents are preferred.

  • With PCC or PDC: Dichloromethane (DCM) is the standard choice. It is inert, dissolves the starting material and oxidant, and has a low boiling point for easy removal.

  • With MnO₂: DCM or chloroform are effective. Acetone can also be used, but one must be cautious of potential aldol side reactions if the product aldehyde is enolizable (not an issue here).

  • With TEMPO/Bleach: A biphasic system, often DCM and water with a phase-transfer catalyst, is common.

  • With DMSO-based oxidants (Swern, Moffatt): DMSO is a reactant and the solvent. Co-solvents like DCM are used to facilitate workup and control viscosity. Acetonitrile has also been shown to be effective in some photocatalytic oxidations.[8]

Reaction TypeRecommended SolventsSolvents to AvoidRationale
Oxidation DCM, Acetonitrile, Ethyl Acetate, TolueneAlcohols (Methanol, Ethanol)Avoids reaction with the oxidant and competitive oxidation.[9]
Nitro Reduction Ethanol, Methanol, Water, Ethyl Acetate, THFChlorinated Solvents (under some catalytic conditions)Protic solvents can act as a proton source for the reduction.[10][11]
Etherification (SN2) DMF, DMSO, Acetonitrile, THFProtic Solvents (Water, Alcohols)Aprotic solvents enhance nucleophilicity; protic solvents can solvate the nucleophile.[12][13]
Esterification Toluene, DCM (with dehydrating agent), or neat alcohol (if it's the reagent)WaterWater will shift the equilibrium back to the starting materials.[14][15]

Troubleshooting Guide: Oxidation

  • Problem: My oxidation is sluggish or incomplete.

    • Cause: Poor solubility of the starting material or oxidant.

    • Solution: Confirm solubility at the reaction temperature. If using a suspension (e.g., with MnO₂), ensure vigorous stirring. Consider switching to a more polar solvent like acetonitrile or ethyl acetate, provided it is compatible with your oxidant. For example, ethyl acetate has been shown to accelerate certain oxidation reactions.[9]

  • Problem: I'm observing over-oxidation to the carboxylic acid.

    • Cause: The oxidant is too strong, or the reaction conditions are too harsh. While less dependent on the solvent, water in the reaction medium can promote over-oxidation with some reagents.

    • Solution: Ensure you are using anhydrous solvents and reagents. If the problem persists, a milder oxidant (e.g., MnO₂) is recommended over stronger ones like Jones reagent.

3.2 Reduction of the Nitro Group

The goal is the selective reduction to 3-(hydroxymethyl)-4-aminobenzonitrile, leaving the nitrile and hydroxymethyl groups intact.

Q: How do I choose a solvent for the selective reduction of the nitro group?

A: This is highly dependent on the reducing system.

  • Catalytic Hydrogenation (H₂, Pd/C): Polar protic solvents like Ethanol or Methanol are excellent choices. They readily dissolve the substrate and the hydrogen gas. Ethyl acetate is also a common and effective choice.

  • Transfer Hydrogenation (e.g., Hydrazine, Ammonium Formate): Protic solvents like ethanol and water are often used.[10] These solvents can facilitate proton transfer steps in the reduction mechanism.

  • Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): Water or aqueous ethanol is typically used. The solvent must be able to dissolve the acid and facilitate the reaction at the metal surface.

Troubleshooting Guide: Reduction

  • Problem: My reduction is not selective and is also reducing the nitrile group.

    • Cause: The reducing agent is too strong or the conditions are too harsh. This is less a solvent issue and more a reagent choice problem.

    • Solution: Avoid powerful hydride reagents like LiAlH₄, which will reduce both the nitro and nitrile groups.[6] Stick to catalytic hydrogenation or metal/acid systems known for their selectivity.[16]

  • Problem: The reaction is producing side products like azo or azoxy compounds.

    • Cause: Incomplete reduction. The formation of these condensation products is part of the Haber mechanism for nitroarene reduction and occurs when intermediates (nitroso and hydroxylamine species) react with each other.[17]

    • Solution: Ensure sufficient reducing agent and catalyst are present. The solvent can play a role; some solvent systems may favor the condensation pathway. Running the reaction in a protic solvent like ethanol with a robust hydrogen source (H₂ gas) typically favors complete reduction to the aniline.

3.3 Reactions at the Hydroxymethyl Group (Williamson Ether Synthesis)

This involves deprotonating the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide.[13][18]

Q: What solvents are recommended for Williamson ether synthesis with this molecule?

A: Polar aprotic solvents are strongly recommended. DMF , DMSO , and Acetonitrile are excellent choices. THF can also be used.

  • Why? The mechanism is Sₙ2.[13] The rate of an Sₙ2 reaction depends on the nucleophilicity of the alkoxide. Polar aprotic solvents solvate the counter-ion (e.g., Na⁺ or K⁺) but do not strongly solvate the alkoxide anion through hydrogen bonding. This leaves the alkoxide "naked" and highly nucleophilic, dramatically increasing the reaction rate compared to protic solvents.

Troubleshooting Guide: Etherification (Sₙ2)

Start Low Yield in Etherification CheckBase Was a strong, non-nucleophilic base used (e.g., NaH)? Start->CheckBase CheckSolvent Was a polar aprotic solvent used (DMF, DMSO)? CheckBase->CheckSolvent Yes ResultBase Incomplete deprotonation. Use a stronger base. CheckBase->ResultBase No CheckHalide Is the alkyl halide primary or methyl? CheckSolvent->CheckHalide Yes ResultSolvent Nucleophile is solvated and not reactive. Switch to DMF/DMSO. CheckSolvent->ResultSolvent No CheckTemp Is the reaction temperature too high, favoring E2? CheckHalide->CheckTemp Yes ResultHalide Steric hindrance favors E2. Use a less hindered halide. CheckHalide->ResultHalide No ResultTemp E2 elimination is competing. Lower the reaction temperature. CheckTemp->ResultTemp Yes Success Yield should improve. CheckTemp->Success No

Caption: Troubleshooting low yield in Williamson ether synthesis.

Key Experimental Protocols
Protocol 1: Oxidation to 3-Formyl-4-nitrobenzonitrile using MnO₂
  • To a round-bottom flask, add 3-(Hydroxymethyl)-4-nitrobenzonitrile (1.0 eq).

  • Add anhydrous Dichloromethane (DCM) to make a ~0.1 M solution.

  • Add activated Manganese (IV) oxide (MnO₂, ~10 eq by weight) in one portion.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate/Hexanes). The starting material is more polar than the product aldehyde.

  • Upon completion (typically 4-16 hours), filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.

  • Wash the Celite® pad thoroughly with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography or recrystallization.

Protocol 2: Selective Reduction to 3-(Hydroxymethyl)-4-aminobenzonitrile
  • In a flask suitable for hydrogenation, dissolve 3-(Hydroxymethyl)-4-nitrobenzonitrile (1.0 eq) in Ethanol (to ~0.1 M).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol %).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Stir the reaction under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully purge the vessel with nitrogen to remove excess hydrogen.

  • Filter the mixture through Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude aminobenzonitrile.

Safety Considerations
  • 3-(Hydroxymethyl)-4-nitrobenzonitrile: Like many nitroaromatic compounds and nitriles, this compound should be handled with care. It may be harmful if swallowed, inhaled, or absorbed through the skin.[19][20][21] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Solvents: Always consult the Safety Data Sheet (SDS) for each solvent before use. Pay particular attention to flammability (e.g., THF, Ethanol), toxicity (e.g., DCM, Acetonitrile), and specific handling requirements (e.g., anhydrous conditions).

References
  • Do, J.-S., & Chou, T.-C. (1992). Anodic oxidation of benzyl alcohol to benzaldehyde in the presence of both redox mediator and polymer-supported phase-transfer catalyst. Journal of Applied Electrochemistry, 22(10), 966.
  • CymitQuimica. (n.d.). Benzonitrile, 3-(hydroxymethyl)-4-nitro- (CAS 90178-81-7).
  • Bentham Science Publishers. (2024, January 12).
  • ResearchGate. (n.d.).
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  • ResearchGate. (n.d.). Nitrobenzene reduction with different solvents.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on the reduction potentials of nitroanilines.
  • Various Authors. (n.d.).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Cole-Parmer. (2006, July 12). Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile.
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 4-Chloro-3-nitrobenzonitrile.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-nitrobenzonitrile.
  • SciSpace. (2013, May 14).
  • Palmieri, A., et al. (n.d.). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. PMC.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry LibreTexts. (2021, December 12).
  • Calvin Digital Commons. (n.d.).
  • HSC Chemistry & Physics. (n.d.).
  • TSI Journals. (2010, September 27).

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Characterization of unexpected byproducts in 3-(Hydroxymethyl)-4-nitrobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and characterization of 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7). This compound is a critical multi-functionalized aromatic building block used in drug discovery[1]. Because it contains a reducible nitro group, a hydrolyzable cyano group, and a reactive benzylic position, its synthesis from 3-methyl-4-nitrobenzonitrile is fraught with chemoselectivity challenges.

This guide provides researchers with mechanistic troubleshooting, analytical signatures of unexpected byproducts, and a self-validating experimental protocol to ensure high-yield synthesis.

Part 1: Mechanistic Workflow & Failure Points

The synthesis relies on a two-stage process: a radical benzylic bromination followed by nucleophilic hydrolysis. Deviations in stoichiometry, temperature, or reagent selection inevitably lead to the mechanistic divergence points illustrated below.

SynthesisPathway SM 3-Methyl-4-nitrobenzonitrile (Starting Material) Bromide 3-(Bromomethyl)-4-nitrobenzonitrile (Intermediate) SM->Bromide NBS (1.05 eq), AIBN Radical Substitution Dibromide 3-(Dibromomethyl)-4-nitrobenzonitrile (Over-bromination) SM->Dibromide Excess NBS Over-bromination Product 3-(Hydroxymethyl)-4-nitrobenzonitrile (Target Product) Bromide->Product 1. KOAc  2. K2CO3/MeOH Mild Hydrolysis Ether Bis(5-cyano-2-nitrobenzyl) ether (Dimer Byproduct) Bromide->Ether Alkoxide Attack (Williamson Ether) Amide 3-(Hydroxymethyl)-4-nitrobenzamide (Hydrolysis Byproduct) Product->Amide Harsh Base/H2O Nitrile Hydration Aldehyde 3-Formyl-4-nitrobenzonitrile (Aldehyde Byproduct) Dibromide->Aldehyde Hydrolysis

Fig 1. Synthetic workflow and mechanistic divergence points leading to unexpected byproducts.

Part 2: Diagnostic Q&A (Troubleshooting Guides)

Q1: Why am I seeing a significant aldehyde peak (~10.0 ppm in 1H NMR) instead of my target alcohol? Causality: This is the result of over-bromination during the initial Wohl-Ziegler reaction[2]. Benzylic bromination with N-bromosuccinimide (NBS) proceeds via a free-radical chain mechanism[3]. If the local concentration of bromine radicals is too high, or if excess NBS is used, the intermediate 3-(bromomethyl)-4-nitrobenzonitrile undergoes a second radical abstraction to form a gem-dibromide[4]. Upon aqueous hydrolysis, this dibromide rapidly collapses into 3-formyl-4-nitrobenzonitrile. Solution: Strictly control NBS stoichiometry to 1.05 equivalents. Ensure the reaction is run in a highly non-polar solvent (e.g., dry CCl₄ or PhCF₃) to maintain a low in-situ concentration of Br₂[3]. Terminate the reaction immediately once TLC indicates the consumption of the starting material.

Q2: My mass spectrometry data shows a[M+H]+ peak at m/z 197 (+18 Da from the target). What caused this? Causality: The cyano (-CN) group is highly susceptible to hydration. If you are using harsh aqueous bases (e.g., refluxing NaOH or KOH) to directly hydrolyze the benzylic bromide, the nitrile group will concurrently hydrate to form 3-(hydroxymethyl)-4-nitrobenzamide[1]. Solution: Abandon direct aqueous basic hydrolysis. Instead, utilize a two-step Kornblum-type substitution: first, displace the bromide with potassium acetate (KOAc) to form an ester intermediate, then cleave the acetate under mild transesterification conditions (K₂CO₃ in Methanol)[5].

Q3: TLC reveals a highly non-polar byproduct, and NMR shows a singlet at ~4.8 ppm integrating for 4 protons. What is this? Causality: This is Bis(5-cyano-2-nitrobenzyl) ether . It forms via a classic Williamson ether synthesis mechanism. During direct basic hydrolysis, the newly formed benzylic alcohol is deprotonated to an alkoxide. If there is still unreacted benzylic bromide in the mixture, this alkoxide acts as a nucleophile, attacking the bromide to form a symmetrical ether dimer. Solution: The two-step KOAc/Methanolysis protocol mentioned in Q2 completely eliminates this byproduct, as it prevents the simultaneous existence of free benzylic alkoxides and benzylic bromides in the reaction mixture.

Part 3: Analytical Characterization of Byproducts

Use the following reference table to rapidly identify the source of contamination in your crude mixtures.

Compound / ByproductMechanistic OriginKey ¹H NMR Signature (CDCl₃, 400 MHz)MS (ESI+) [M+H]⁺TLC (Hex/EtOAc 3:1) Rf
3-(Hydroxymethyl)-4-nitrobenzonitrile Target Product 4.95 ppm (s, 2H, -CH₂OH) 179.0 0.25
3-Formyl-4-nitrobenzonitrileOver-bromination + Hydrolysis10.42 ppm (s, 1H, -CHO)177.00.45
3-(Hydroxymethyl)-4-nitrobenzamideNitrile Hydration (Harsh Base)6.20 & 5.80 ppm (br s, 2H, -NH₂)197.00.05
Bis(5-cyano-2-nitrobenzyl) etherAlkoxide Dimerization4.88 ppm (s, 4H, -CH₂-O-CH₂-)339.00.60
3-(Bromomethyl)-4-nitrobenzonitrileIncomplete Hydrolysis4.80 ppm (s, 2H, -CH₂Br)241.0 / 243.00.55

Part 4: Self-Validating Experimental Protocol

To circumvent the formation of the aforementioned byproducts, utilize this optimized, self-validating 3-step sequence.

Step 1: Controlled Radical Bromination
  • Setup: In an oven-dried flask under N₂, dissolve 3-methyl-4-nitrobenzonitrile (1.0 eq) in anhydrous trifluorotoluene (0.2 M).

  • Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq). Heat to 80°C under continuous stirring[4].

  • Validation Check 1: Monitor by GC/MS every 30 minutes. The reaction must be quenched when the starting material is <5% to prevent gem-dibromide formation.

  • Workup: Cool to 0°C to precipitate succinimide. Filter, wash the filtrate with water, dry over MgSO₄, and concentrate to yield crude 3-(bromomethyl)-4-nitrobenzonitrile.

Step 2: Acetate Substitution (Bypassing Etherification)
  • Setup: Dissolve the crude bromide in anhydrous DMF (0.2 M). Add anhydrous Potassium Acetate (KOAc, 1.5 eq).

  • Reaction: Stir at 60°C for 2 hours.

  • Validation Check 2: Run a TLC (Hexanes/EtOAc 3:1). The bromide spot (Rf 0.55) should completely disappear, replaced by the acetate intermediate (Rf 0.40).

  • Workup: Dilute with EtOAc, wash extensively with brine (5x) to remove DMF, dry, and concentrate.

Step 3: Mild Methanolysis (Bypassing Nitrile Hydration)
  • Setup: Dissolve the crude acetate in anhydrous Methanol (0.1 M). Add K₂CO₃ (0.1 eq, catalytic).

  • Reaction: Stir at room temperature for 1 hour. Crucial: Do not heat, and do not add water.

  • Validation Check 3: ¹H NMR of an evaporated aliquot must show the complete disappearance of the acetate methyl singlet (~2.15 ppm).

  • Workup: Neutralize with Amberlyst-15 (H+ form) resin, filter, and concentrate. Purify via flash chromatography to yield pure 3-(Hydroxymethyl)-4-nitrobenzonitrile.

Part 5: References

Sources

Validation & Comparative

Mechanism of Action and Performance Comparison of 3-(Hydroxymethyl)-4-nitrobenzonitrile-Based Prodrug Linkers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted drug delivery, the design of stimuli-responsive linkers is paramount for maximizing the therapeutic index of cytotoxic payloads. 3-(Hydroxymethyl)-4-nitrobenzonitrile (3-HMNB) has emerged as a highly versatile, dual-responsive structural motif. By leveraging the spatial relationship of its functional groups—an ortho-nitrobenzyl alcohol core augmented by a para-cyano electron-withdrawing group (EWG)—3-HMNB serves as a superior trigger for Hypoxia-Activated Prodrugs (HAPs) and photocleavable conjugates.

This guide objectively compares the mechanistic performance of 3-HMNB-based compounds against traditional alternatives, details the causality behind their activation, and provides self-validating experimental workflows for their evaluation.

Mechanistic Foundations: The Role of the Cyano Group

The fundamental challenge in designing nitroaromatic HAPs is tuning the reduction potential to ensure selective activation in the hypoxic tumor microenvironment (TME) while maintaining stability in normoxic tissues.

Bioreductive Activation & Futile Cycling: Endogenous one-electron reductases (e.g., cytochrome P450 oxidoreductase) reduce the nitro group to a transient nitro radical anion. In normoxic cells, molecular oxygen rapidly oxidizes this radical back to the parent compound—a protective mechanism known as futile cycling[1]. In severe hypoxia, the radical persists and is further reduced to a hydroxylamine or amine. The 3-HMNB scaffold excels here because the strongly electron-withdrawing cyano group lowers the lowest unoccupied molecular orbital (LUMO) energy, shifting the reduction potential to an optimal range for enzymatic capture.

Spontaneous Elimination Cascade: Once the ortho-amine is formed, the electron-rich system triggers a spontaneous 1,4-elimination cascade, expelling the conjugated payload[2]. Unlike p-nitrobenzyl systems that rely on 1,6-elimination[1], the ortho geometry of 3-HMNB allows for both bioreductive and photolytic cleavage, offering a dual-modality approach for spatiotemporal drug release.

Mechanism A 3-HMNB Prodrug (Stable in Normoxia) B Nitroreductase (1e- Transfer) A->B Enzymatic Binding C Nitro Radical Anion (O2-Sensitive) B->C Reduction C->A O2 (Normoxia) Futile Cycling D Hydroxylamine/Amine (Hypoxia Only) C->D Hypoxia (<0.1% O2) E 1,4-Elimination (Spontaneous) D->E Rearrangement F Active Payload Released E->F Cleavage

Bioreductive activation pathway of 3-HMNB prodrugs in the hypoxic tumor microenvironment.

Comparative Performance Analysis

When benchmarking 3-HMNB against alternative linker scaffolds, we must evaluate reduction potential, Hypoxia Cytotoxicity Ratio (HCR), and synthetic accessibility. Furthermore, steric hindrance at the benzylic position can significantly impact reaction kinetics during prodrug synthesis; primary alcohols like 3-HMNB are vastly preferable to α-substituted variants which suffer from poor conjugation yields[3].

Quantitative Data Summary
Linker ScaffoldPrimary Activation ModalityEst. Reduction Potential ( E1/2​ )Hypoxia Cytotoxicity Ratio (HCR)*Synthetic Accessibility
3-HMNB Dual (Hypoxia + UV 365nm)~ -350 mV> 150 High (Primary Alcohol)
Unsubstituted o-Nitrobenzyl UV (365nm)~ -450 mV< 10High
Unsubstituted p-Nitrobenzyl Hypoxia~ -400 mV~ 80High
Indolequinone (IQ) Hypoxia~ -300 mV> 120Low (Complex Multi-step)

*HCR is highly dependent on the conjugated payload and cell line; values represent relative performance trends of the linker triggers.

Key Takeaways:

  • Vs. Unsubstituted o-Nitrobenzyl: The lack of an EWG in standard o-nitrobenzyl linkers results in a highly negative reduction potential, making it a poor substrate for hypoxia-activated reductases. 3-HMNB bridges this gap.

  • Vs. p-Nitrobenzyl: While p-nitrobenzyl effectively undergoes 1,6-elimination[4], it cannot be orthogonally cleaved via UV irradiation, limiting its use in theranostic or in vitro mapping applications.

  • Vs. Indolequinone: IQ triggers offer excellent hypoxia selectivity but suffer from severe synthetic bottlenecks and poor aqueous solubility. 3-HMNB offers comparable HCR with straightforward esterification/carbamate coupling[5].

Experimental Validation: Self-Validating Hypoxia Assay

To rigorously evaluate the performance of 3-HMNB-based prodrugs, researchers must employ a self-validating experimental system. The following protocol determines the HCR while incorporating internal controls to verify both the hypoxic environment and the intrinsic cellular reductase activity.

Workflow S1 Synthesize 3-HMNB Conjugate S2 Cell Culture (e.g., HT-29) S1->S2 S3 Parallel Incubation (21% O2 vs 0.1% O2) S2->S3 S4 Viability Assay (IC50 Determination) S3->S4 S5 Calculate HCR (Selectivity Index) S4->S5

Self-validating experimental workflow for determining the Hypoxia Cytotoxicity Ratio (HCR).

Step-by-Step Methodology: HCR Determination

1. Cell Seeding and Preparation:

  • Seed a high-reductase expressing cancer cell line (e.g., HT-29 or HCT116) in two identical 96-well plates at 5,000 cells/well.

  • Allow 24 hours for cellular adhesion under standard normoxic conditions (37°C, 5% CO₂, 21% O₂).

2. Compound Dosing (The Self-Validating Matrix):

  • Prepare serial dilutions (0.001 µM to 100 µM) of the 3-HMNB prodrug, the free payload (Negative Control), and Tirapazamine (Positive Control).

  • Causality Check: The free payload must exhibit equal toxicity in both normoxia and hypoxia. If it is less toxic in hypoxia, the cell line's proliferation rate has stalled, which will artificially inflate the prodrug's HCR.

3. Parallel Atmospheric Incubation:

  • Transfer Plate A to a continuous flow hypoxic chamber calibrated to 0.1% O₂ , 5% CO₂, and 94.9% N₂.

  • Maintain Plate B in the standard normoxic incubator (21% O₂).

  • Causality Check: Why strictly 0.1% O₂? Futile cycling outcompetes reduction at mild hypoxic tensions (e.g., 2-5% O₂). True HAP activation requires severe hypoxia mimicking the avascular tumor core[1].

4. Viability Readout & Analysis:

  • After 72 hours, assess cell viability using a luminescent ATP-based assay (e.g., CellTiter-Glo).

  • Calculate the IC50​ for all compounds under both conditions.

  • Validation Gate: Tirapazamine must yield an HCR > 50. If it fails, the hypoxic seal was compromised.

  • Calculate the Prodrug HCR: HCR=IC50​ (Hypoxia)IC50​ (Normoxia)​ .

Sources

Comparative Analysis of Synthetic Routes to 3-(Hydroxymethyl)-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7) is a highly functionalized aromatic building block critical in the development of biscationic antimicrobial agents, specifically 2-(phenoxyphenyl)indoles and 1-benzofurans[1][2]. The molecule presents a unique synthetic challenge: the simultaneous preservation of a reducible cyano (-CN) group, a highly reactive nitro (-NO2) group, and the targeted formation of a benzylic alcohol (-CH2OH). This guide objectively evaluates three distinct synthetic pathways, analyzing their mechanistic rationale, scalability, and process chemistry nuances to empower decision-making in drug development workflows.

Strategic Route Analysis

RouteComparison SM1 5-Cyano-2-nitrobenzoic acid (CAS 1147107-28-5) Target 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7) SM1->Target Route 1: Borane Reduction (Chemoselective) SM2 3-Methyl-4-nitrobenzonitrile (CAS 96784-54-2) SM2->Target Route 2: Radical Bromination & Hydrolysis SM3 (5-Amino-2-nitrophenyl)methanol (CAS 77376-03-5) SM3->Target Route 3: Sandmeyer Cyanation

Strategic synthetic pathways to 3-(Hydroxymethyl)-4-nitrobenzonitrile.

Route 1: Chemoselective Borane Reduction

Starting Material: 5-Cyano-2-nitrobenzoic acid[3]. Mechanistic Rationale: The direct reduction of a carboxylic acid to a primary alcohol in the presence of cyano and nitro groups requires precise chemoselectivity. Standard hydride donors like LiAlH₄ are too aggressive and will reduce all three functional groups. Sodium borohydride (NaBH₄) alone is insufficiently reactive toward carboxylic acids. However, Borane-THF (BH₃·THF) acts as an electrophilic reducing agent. It rapidly coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, forming a triacyloxyborane intermediate that collapses to the alcohol. The cyano and nitro groups, being less Lewis basic, remain untouched under controlled stoichiometric conditions.

Experimental Protocol:

  • Preparation: Charge a dry, N₂-flushed flask with 5-cyano-2-nitrobenzoic acid (1.0 eq) and anhydrous THF (0.5 M).

  • Reduction: Cool the solution to 0 °C. Add BH₃·THF (1.0 M in THF, 1.5 eq) dropwise over 30 minutes to control the evolution of H₂ gas.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC/HPLC until the starting acid is completely consumed.

  • Quench: Cool back to 0 °C and strictly control the dropwise addition of methanol to decompose excess borane. Process Insight: Failure to fully quench before aqueous workup can lead to dangerous pressure buildup and intractable emulsion formation.

  • Workup: Concentrate under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Route 2: Benzylic Functionalization via Radical Bromination

Starting Material: 3-Methyl-4-nitrobenzonitrile[4]. Mechanistic Rationale: This route leverages the Wohl-Ziegler reaction. The benzylic position of 3-methyl-4-nitrobenzonitrile is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator (AIBN). While the strong electron-withdrawing nature of the para-nitro group slightly destabilizes the benzylic radical, the reaction proceeds efficiently in refluxing trifluorotoluene (PhCF₃)—a greener alternative to ozone-depleting carbon tetrachloride. Crucially, direct aqueous base hydrolysis of the resulting benzyl bromide often yields a bis(benzylic) ether byproduct due to the high reactivity of the intermediate. To circumvent this, a two-step Sₙ2 displacement via an acetate intermediate is employed, ensuring high product purity.

WorkflowRoute2 Start 3-Methyl-4-nitrobenzonitrile Step1 Step 1: Wohl-Ziegler Bromination Reagents: NBS, AIBN Solvent: PhCF3 (Reflux) Start->Step1 Int1 3-(Bromomethyl)-4-nitrobenzonitrile Step1->Int1 Radical Mechanism Step2 Step 2: Acetate Substitution Reagents: NaOAc Solvent: DMF (80°C) Int1->Step2 Int2 3-(Acetoxymethyl)-4-nitrobenzonitrile Step2->Int2 SN2 Displacement Step3 Step 3: Base Hydrolysis Reagents: K2CO3 Solvent: MeOH/H2O (RT) Int2->Step3 Product 3-(Hydroxymethyl)-4-nitrobenzonitrile Step3->Product Ester Cleavage

Mechanistic workflow of the benzylic functionalization route.

Experimental Protocol:

  • Wohl-Ziegler Bromination: Dissolve 3-methyl-4-nitrobenzonitrile (1.0 eq) in PhCF₃ (0.3 M). Add NBS (1.1 eq) and AIBN (0.05 eq). Reflux for 8 hours. Cool to 0 °C, filter off the floating succinimide byproduct, and concentrate to yield 3-(bromomethyl)-4-nitrobenzonitrile.

  • Acetate Substitution: Dissolve the crude bromide in anhydrous DMF (0.5 M). Add anhydrous NaOAc (2.0 eq). Stir at 80 °C for 4 hours. Quench with water and extract with EtOAc. Concentrate to yield 3-(acetoxymethyl)-4-nitrobenzonitrile.

  • Mild Hydrolysis: Dissolve the acetate in a 4:1 mixture of MeOH/H₂O. Add K₂CO₃ (0.2 eq). Stir at room temperature for 2 hours. Neutralize with 1M HCl, remove MeOH under vacuum, extract with EtOAc, and recrystallize from hot toluene.

Route 3: Sandmeyer Cyanation

Starting Material: (5-Amino-2-nitrophenyl)methanol[5]. Mechanistic Rationale: This route converts an existing primary aromatic amine into a nitrile. The amine is diazotized using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then subjected to a Sandmeyer reaction using Copper(I) cyanide. The Cu(I) species acts as a single-electron transfer (SET) catalyst, reducing the diazonium ion to an aryl radical with the expulsion of N₂ gas, followed by the rapid transfer of a cyano ligand from the copper complex.

Experimental Protocol:

  • Diazotization: Suspend (5-amino-2-nitrophenyl)methanol (1.0 eq) in 3M aqueous HCl (3.0 eq). Cool to 0–5 °C. Add a pre-cooled solution of NaNO₂ (1.1 eq) in water dropwise. Stir for 30 minutes to form the diazonium salt.

  • Neutralization: Carefully adjust the pH of the diazonium solution to ~6 using cold aqueous Na₂CO₃. Process Insight: Highly acidic diazonium solutions can liberate lethal HCN gas in the subsequent step; strict pH control is mandatory for safety and yield.

  • Cyanation: Prepare a solution of CuCN (1.2 eq) and KCN (2.0 eq) in water at 0 °C. Add the neutralized diazonium solution dropwise.

  • Completion: Heat the mixture to 60 °C for 1 hour to drive the nitrogen evolution to completion. Cool, extract with EtOAc, wash with 1M NaOH (to remove copper salts), dry, and concentrate.

Comparative Quantitative Analysis
MetricRoute 1: Borane ReductionRoute 2: Benzylic FunctionalizationRoute 3: Sandmeyer Cyanation
Starting Material 5-Cyano-2-nitrobenzoic acid3-Methyl-4-nitrobenzonitrile(5-Amino-2-nitrophenyl)methanol
Step Count 1 Step3 Steps1 Step (2 Stages)
Est. Overall Yield 75–82%60–65%50–60%
Key Reagents BH₃·THFNBS, AIBN, NaOAc, K₂CO₃NaNO₂, HCl, CuCN, KCN
Scalability Moderate (H₂ gas management)High (Standard reactor conditions)Low (Cyanide gas risks at scale)
Cost-Efficiency Low (Expensive SM & Borane)High (Cheap SM & Reagents)Moderate
E-Factor (Waste) LowHigh (Succinimide, DMF waste)High (Copper/Cyanide waste)
Conclusion & Recommendations

For discovery-scale research (<10 grams), Route 1 is the undisputed optimal choice. Its single-step nature and high yield outweigh the reagent costs, allowing rapid access to 3-(hydroxymethyl)-4-nitrobenzonitrile without complex intermediate purifications.

For process development and scale-up (>1 kg), Route 2 is strongly recommended. Despite being a three-step sequence, it avoids the severe safety hazards associated with large-scale borane reductions (Route 1) and stoichiometric cyanide/copper waste (Route 3). Furthermore, the substitution of carbon tetrachloride with PhCF₃ in Route 2 aligns with modern green chemistry mandates, ensuring a robust, scalable, and compliant manufacturing process.

References
  • Benchchem. "3-(Hydroxymethyl)-4-nitrobenzonitrile|90178-81-7". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeYEVsTY0g_qQNT641Y8VSZaz_Samx3ZYdS4JqRNYzDKSCnbNA900H4zV04pR48F_YAZgE-Wgw-iWP8ODWphBySwxCkKStfQOBtzf5XYHW75xbtl0PMDOq1Giel0Dr6LJt1mE=]
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Efficacy of 3-(Hydroxymethyl)-4-nitrobenzonitrile as a Synthon: A Comparative Guide for API Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, evaluating the strategic selection of synthetic building blocks is a daily necessity. When constructing complex heteroaromatics—such as antimicrobial biscationic 2-(phenoxyphenyl)indoles and 1-benzofurans—the choice of the benzylic precursor dictates the efficiency, scalability, and safety of the entire synthetic route.

This guide objectively compares the efficacy of 3-(Hydroxymethyl)-4-nitrobenzonitrile (CAS 90178-81-7) against its most common structural alternative, 3-Methyl-4-nitrobenzonitrile (CAS 96784-54-2) , providing mechanistic insights and self-validating experimental protocols to optimize your drug discovery workflows.

Strategic Importance & Mechanistic Causality

The synthesis of highly functionalized indoles and benzofurans often requires the precise introduction of ether or amine linkages at the benzylic position of a nitro-aromatic ring.

3-(Hydroxymethyl)-4-nitrobenzonitrile [1] is uniquely equipped for this task because it possesses three orthogonal functional handles: a nitrile group, a nitro group, and a pre-installed hydroxymethyl group. This specific arrangement allows it to act as a direct reactant in the preparation of antimicrobial biscationic agents [2].

The Causality of Synthon Selection: Hydroxymethyl vs. Methyl

The fundamental advantage of the hydroxymethyl synthon lies in oxidation state and step economy .

If a chemist selects the alternative 3-Methyl-4-nitrobenzonitrile [3], the unactivated methyl group must undergo a Wohl-Ziegler radical bromination (using NBS and AIBN under reflux) to become a reactive electrophile [4]. This radical pathway is notoriously difficult to control. It frequently results in a statistical mixture of unreacted starting material, the desired monobromide, and an over-oxidized dibromide. Purifying this mixture requires tedious column chromatography, which drastically reduces overall yield and hinders scale-up.

Conversely, 3-(Hydroxymethyl)-4-nitrobenzonitrile provides a pre-oxidized benzylic alcohol. This allows for mild, deterministic activation (e.g., conversion to a mesylate or direct Mitsunobu coupling) at 0°C to room temperature. By bypassing harsh radical conditions, chemists eliminate over-reaction byproducts and preserve the integrity of the electron-deficient aromatic ring.

Pathway cluster_0 Alternative Synthon cluster_1 Target Synthon A 3-Methyl-4-nitrobenzonitrile B Radical Bromination (NBS, AIBN) A->B E Nucleophilic Substitution B->E Harsh/Low Yield C 3-(Hydroxymethyl)-4- nitrobenzonitrile D Mild Activation (MsCl/Et3N) C->D D->E Mild/High Yield F Advanced API Intermediate E->F

Synthetic pathway comparison: Hydroxymethyl vs. Methyl synthons for API intermediate generation.

Quantitative Efficacy Comparison

To objectively evaluate these synthons, we must look at the metrics that define process chemistry: atom economy, selectivity, and reaction conditions. The table below summarizes the quantitative and qualitative data for generating a standard benzylic ether intermediate.

Performance Metric3-(Hydroxymethyl)-4-nitrobenzonitrile3-Methyl-4-nitrobenzonitrile
CAS Number 90178-81-796784-54-2
Functional Handle -CH₂OH (Hydroxymethyl)-CH₃ (Methyl)
Required Activation Mesylation / MitsunobuRadical Bromination
Reaction Temperature 0°C to 25°C (Mild)80°C+ (Reflux/Harsh)
Reaction Selectivity >98% (No over-reaction)~70-80% (Prone to dibromination)
Step Economy High (Direct coupling possible)Low (Requires intermediate isolation)
Typical Yield (Etherification) 85 - 92%45 - 60% (Over 2 steps)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details the conversion of 3-(hydroxymethyl)-4-nitrobenzonitrile into a reactive mesylate, followed by nucleophilic substitution. This protocol is designed as a self-validating system , embedding analytical checkpoints to confirm success before proceeding to the next step.

Phase 1: Benzylic Activation (Mesylation)
  • Preparation: Dissolve 1.0 equivalent of 3-(hydroxymethyl)-4-nitrobenzonitrile in anhydrous THF (0.2 M concentration) under an N₂ atmosphere.

  • Base Addition: Add 1.5 equivalents of Triethylamine (Et₃N) and cool the reaction flask to 0°C.

    • Causality: Cooling to 0°C prevents exothermic degradation and limits the formation of unwanted alkyl chloride byproducts. Et₃N acts as an acid scavenger to drive the reaction forward.

  • Activation: Dropwise add 1.1 equivalents of Methanesulfonyl chloride (MsCl). Stir for 1 hour at 0°C.

  • Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexanes:EtOAc 3:1). The polar starting material spot must be completely consumed, replaced by a single, less polar mesylate spot. Do not proceed if starting material remains.

Phase 2: Nucleophilic Substitution (Etherification)
  • Nucleophile Prep: In a separate flask, dissolve 1.1 equivalents of the desired phenolic nucleophile (e.g., for 2-(phenoxyphenyl)indole synthesis) in DMF. Add 1.2 equivalents of K₂CO₃ and stir for 30 minutes.

    • Causality: DMF is a polar aprotic solvent that accelerates Sₙ2 displacement. K₂CO₃ is a mild base that deprotonates the phenol without hydrolyzing the nitrile or the newly formed mesylate.

  • Coupling: Transfer the crude mesylate from Phase 1 into the phenoxide solution. Heat to 60°C for 4 hours.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 2 (LC-MS & NMR): Perform LC-MS to verify the desired mass [M+H]⁺ with >90% purity. Use ¹H-NMR to confirm the disappearance of the hydroxymethyl protons (~4.8 ppm) and the appearance of a new benzylic ether singlet (~5.2 ppm).

Workflow Step1 Step 1: Reagent Prep Dry THF, 0°C, N2 atm Step2 Step 2: Activation Add MsCl dropwise Step1->Step2 QC1 {QC Checkpoint 1|TLC (Hex/EtOAc 3:1)} Step2->QC1 Step3 Step 3: Substitution Add phenol & K2CO3 QC1->Step3 Complete Consumption Step4 Step 4: Isolation Aqueous Workup Step3->Step4 QC2 {QC Checkpoint 2|LC-MS & 1H-NMR} Step4->QC2 Verify Purity

Self-validating experimental workflow for benzylic activation and nucleophilic substitution.

Conclusion

For the development of complex pharmaceutical intermediates, 3-(Hydroxymethyl)-4-nitrobenzonitrile vastly outperforms its methyl counterpart. By providing a pre-oxidized functional handle, it allows chemists to bypass hazardous, low-yielding radical chemistry in favor of mild, highly selective Sₙ2 substitutions. Incorporating this synthon into your workflow will directly translate to higher step economy, easier purification, and a more robust pathway to advanced API candidates.

References

  • ChemicalCell. "3-(Hydroxymethyl)-4-Nitro-Benzonitrile CAS NO 90178-81-7". ChemicalCell. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2801434, 3-Methyl-4-nitrobenzonitrile". PubChem. Available at:[Link]

A Comparative Guide to Catalytic Systems for the Chemoselective Synthesis of 3-(Hydroxymethyl)-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 3-(Hydroxymethyl)-4-nitrobenzonitrile is a critical transformation for the development of advanced pharmaceutical intermediates and fine chemicals.[1] The primary challenge in this synthesis lies in the chemoselective reduction of the aldehyde (formyl) group to a primary alcohol (hydroxymethyl) while preserving the easily reducible nitro and nitrile functionalities. This guide provides a comprehensive benchmark of catalytic and stoichiometric systems for this transformation, offering researchers and process chemists a detailed comparison of performance, selectivity, and operational considerations. We present a baseline protocol using sodium borohydride, known for its high selectivity, and compare it with a prospective catalytic transfer hydrogenation system, evaluating the trade-offs between reaction efficiency, atom economy, and scalability.

Introduction: The Chemoselectivity Challenge

3-(Hydroxymethyl)-4-nitrobenzonitrile is a tri-substituted benzene derivative whose value as a synthetic building block is derived from its three distinct functional groups.[1][2] The synthetic pathway to this molecule typically starts from 3-formyl-4-nitrobenzonitrile.[3] The core task is the selective reduction of the formyl group. This is a non-trivial challenge due to the presence of the nitro and nitrile groups, which are also susceptible to reduction under many catalytic hydrogenation conditions.[4][5]

  • Desired Reaction: Selective reduction of the aldehyde to a primary alcohol.

  • Potential Side Reactions:

    • Reduction of the nitro group to an amine, or intermediate hydroxylamine.[6][7]

    • Reduction of the nitrile group to a primary amine.[8][9]

    • Complete reduction of multiple groups.

An ideal catalytic system must therefore exhibit high chemoselectivity for the carbonyl reduction, providing high yields of the desired product while minimizing the formation of impurities that can complicate downstream processing. This guide will benchmark the performance of two distinct approaches to navigate this challenge.

start 3-Formyl-4-nitrobenzonitrile desired_product 3-(Hydroxymethyl)-4-nitrobenzonitrile start->desired_product Desired Pathway (Selective Aldehyde Reduction) nitro_reduced 3-Formyl-4-aminobenzonitrile start->nitro_reduced Undesired (Nitro Reduction) nitrile_reduced 3-(Aminomethyl)-4-nitrobenzaldehyde start->nitrile_reduced Undesired (Nitrile Reduction) both_reduced 3-(Aminomethyl)-4-aminobenzaldehyde desired_product->both_reduced nitro_reduced->both_reduced caption Fig. 1: Reaction Pathways in the Reduction of 3-Formyl-4-nitrobenzonitrile cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve Substrate in Methanol B Cool to 0-5 °C A->B C Add NaBH₄ (Portion-wise) B->C D Stir (0 °C to RT) C->D E Monitor by TLC D->E F Quench with HCl E->F G Extract with Ethyl Acetate F->G H Wash & Dry G->H I Purify by Recrystallization H->I caption Fig. 2: Experimental Workflow for NaBH₄ Reduction decision1 Primary Goal? decision2 Scale? decision1->decision2 High Purity & Selectivity rec2 Investigate CTH decision1->rec2 Atom Economy & Scalability rec1 Use NaBH₄ Method decision2->rec1 Lab Scale (<100g) decision2->rec2 Process Scale (>100g) start Start start->decision1 caption Fig. 3: Decision Workflow for Catalyst System Selection

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.